(9S)-Macrocidin B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H23NO6 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(3S,6Z,8R,9S,12S,14S)-7,9-dihydroxy-8-methyl-13,16-dioxa-4-azatetracyclo[15.2.2.13,6.012,14]docosa-1(20),6,17(21),18-tetraene-5,22-dione |
InChI |
InChI=1S/C20H23NO6/c1-10-14(22)6-7-15-16(27-15)9-26-12-4-2-11(3-5-12)8-13-19(24)17(18(10)23)20(25)21-13/h2-5,10,13-16,22-23H,6-9H2,1H3,(H,21,25)/b18-17-/t10-,13+,14+,15+,16+/m1/s1 |
InChI Key |
VTJGYKOVEXOBKN-OMNAUCNISA-N |
Isomeric SMILES |
C[C@@H]/1[C@H](CC[C@H]2[C@@H](O2)COC3=CC=C(C[C@H]4C(=O)/C(=C1/O)/C(=O)N4)C=C3)O |
Canonical SMILES |
CC1C(CCC2C(O2)COC3=CC=C(CC4C(=O)C(=C1O)C(=O)N4)C=C3)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of (9S)-Macrocidin B: A Novel Herbicidal Agent from Phoma macrostoma
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery of (9S)-Macrocidin B, a secondary metabolite produced by the fungus Phoma macrostoma. Macrocidins, a novel class of cyclic tetramic acids, exhibit potent herbicidal activity, particularly against broadleaf weeds. This document provides an in-depth overview of the isolation, structure elucidation, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development. The guide includes detailed experimental protocols, quantitative data, and visual representations of the key processes and pathways involved in its discovery and mode of action.
Introduction
The increasing prevalence of herbicide-resistant weeds necessitates the discovery of novel herbicidal compounds with unique modes of action. Natural products from microorganisms represent a rich source of chemical diversity for such discoveries. The fungus Phoma macrostoma has been identified as a promising biocontrol agent due to its ability to induce bleaching and chlorosis in various broadleaf weeds.[1] Bioassay-directed isolation from liquid cultures of P. macrostoma led to the discovery of a new family of cyclic tetramic acids, named macrocidins.[1] This guide focuses on this compound, one of the key phytotoxic metabolites identified.
Discovery and Isolation of this compound
Fungal Strain and Fermentation
Field isolates of Phoma macrostoma were initially obtained from diseased Canada thistle (Cirsium arvense) exhibiting characteristic bleaching and chlorotic symptoms.[1] For the production of macrocidins, the fungus is typically grown in liquid culture.
Extraction and Isolation Protocol
While the original publication by Graupner et al. (2003) provides the foundational work, a detailed step-by-step protocol for the isolation of macrocidins can be summarized as follows, based on common practices for fungal metabolite extraction:
-
Fermentation Broth Preparation : Phoma macrostoma is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for secondary metabolite production.
-
Mycelial Separation : The fungal mycelium is separated from the culture broth by filtration.
-
Solvent Extraction : The culture filtrate is extracted with an organic solvent, typically ethyl acetate, to partition the organic-soluble metabolites.
-
Concentration : The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation : The crude extract is subjected to a series of chromatographic techniques for purification. This multi-step process often involves:
-
Column Chromatography : Initial fractionation of the crude extract using silica gel or other stationary phases with a gradient of solvents of increasing polarity.
-
High-Performance Liquid Chromatography (HPLC) : Further purification of the active fractions by reversed-phase HPLC to isolate the individual macrocidin compounds.
-
Yields of Macrocidins
The production of macrocidins from Phoma macrostoma cultures has been quantified, with the following yields reported from Potato Dextrose Broth cultures:
| Compound | Yield (mg/L) |
| Macrocidin A | 22 |
| This compound | 14 |
| Macrocidin Z | 2 |
Structure Elucidation
The structure of this compound was determined through a combination of spectroscopic techniques.
Spectroscopic Data
Detailed ¹H and ¹³C NMR and mass spectrometry data for this compound are essential for its unambiguous identification. While the definitive data from the original discovery publication by Graupner et al. (2003) is not publicly available in full, the structural class of macrocidins has been well-characterized.
Note: A synthesized stereoisomer of Macrocidin B has been reported to have different NMR spectral data compared to the natural isolate, highlighting the importance of obtaining data from the natural product for accurate characterization.[2]
Chemical Structure
This compound is a member of the cyclic tetramic acid family. The core structure consists of a macrocyclic ring containing a tetramic acid moiety derived from L-tyrosine.
Biological Activity and Mode of Action
Herbicidal Activity
| Compound | Target Weed | Concentration | Mortality (%) | Time |
| Macrocidin A | Dandelion | 100 mM | 88 | 3 weeks |
| Macrocidin A | Thistle | 100 mM | 100 | 3 weeks |
| Macrocidin Z | Dandelion | 100 mM | 50 | 42 days |
| Macrocidin Z | Thistle | 100 mM | 88 | 42 days |
Mode of Action: Inhibition of Carotenoid Biosynthesis
The characteristic bleaching symptoms induced by macrocidins strongly suggest an interference with pigment biosynthesis. The primary mode of action is the inhibition of the carotenoid biosynthetic pathway.[3]
Macrocidins, including presumably this compound, are believed to inhibit phytoene desaturase (PDS), a key enzyme in the carotenoid pathway. This inhibition leads to the accumulation of phytoene and a depletion of downstream carotenoids. Carotenoids are essential for photoprotection of chlorophyll from photooxidation. In their absence, chlorophyll is rapidly destroyed by light, leading to the observed bleaching of the plant tissues.
Caption: Inhibition of Phytoene Desaturase by this compound.
Experimental Protocols
General Whole-Plant Herbicidal Bioassay Protocol
This protocol provides a general framework for assessing the herbicidal activity of compounds like this compound.
-
Plant Cultivation : Grow target weed species (e.g., Taraxacum officinale - dandelion, Cirsium arvense - Canada thistle) in pots containing a standard soil mix under controlled greenhouse conditions (e.g., 25°C, 16:8 h light:dark cycle).
-
Treatment Application : Apply the test compound, dissolved in a suitable solvent system (e.g., acetone-water mixture with a surfactant), as a foliar spray to the plants at a specific growth stage (e.g., 2-4 leaf stage).
-
Control Groups : Include a negative control (solvent only) and a positive control (a commercial herbicide with a known mode of action).
-
Evaluation : Visually assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.
-
Data Collection : Quantify the herbicidal effect by measuring parameters such as the percentage of bleached leaf area, reduction in fresh or dry weight compared to the control group, and plant mortality.
Experimental Workflow Diagram
Caption: Workflow for the discovery of this compound.
Conclusion
This compound, a natural product from Phoma macrostoma, represents a promising lead compound for the development of new herbicides. Its novel cyclic tetramic acid structure and its mode of action targeting the carotenoid biosynthesis pathway make it a valuable candidate for overcoming existing herbicide resistance issues. Further research into the total synthesis of this compound and its analogues, along with detailed structure-activity relationship studies, will be crucial for its potential development as a commercial herbicide. This technical guide provides a comprehensive overview of the foundational knowledge required for such endeavors.
References
The Enigmatic Bioherbicide: A Technical Guide to the Natural Source and Isolation of (9S)-Macrocidin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9S)-Macrocidin B is a tantalizing, yet elusive, member of the macrocidin family of polycyclic tetramic acid macrolactams. These natural products, derived from the fungus Phoma macrostoma, have garnered significant interest for their potent bioherbicidal activity. This technical guide provides a comprehensive overview of the natural source of this compound, the methodologies for its isolation, and its mechanism of action. While the definitive structure and isolation specifics of this compound remain partially veiled in scientific literature, this document consolidates the available knowledge to serve as a vital resource for researchers in natural product chemistry, agrochemical development, and drug discovery.
Natural Source and Biosynthesis
This compound is a secondary metabolite produced by the fungus Phoma macrostoma.[1][2] This ascomycete fungus is a known plant pathogen, notably causing chlorosis and bleaching on broadleaf weeds such as the Canada thistle (Cirsium arvense).[1] The production of macrocidins, including Macrocidin B, is a key component of the fungus's herbicidal arsenal. Field isolates of P. macrostoma are typically obtained from diseased plants exhibiting these characteristic symptoms.[1]
The biosynthesis of macrocidins is a complex process originating from L-tyrosine. While the precise enzymatic steps leading to this compound are not fully elucidated, it is understood to be a polycyclic tetramic acid macrolactam.
Bioassay-Directed Isolation
The initial discovery and isolation of Macrocidin B, alongside its more abundant analogue Macrocidin A, were achieved through a bioassay-directed fractionation approach.[1] This methodology relies on tracking the biological activity of interest—in this case, herbicidal effects—throughout the separation process to guide the purification of the active constituents.
Below is a generalized workflow for the bioassay-directed isolation of macrocidins from Phoma macrostoma cultures.
Experimental Protocols
Detailed experimental protocols for the specific isolation of this compound are scarce in publicly available literature. The following protocols are based on general methods reported for the isolation of macrocidins from Phoma macrostoma.
Fungal Fermentation
Phoma macrostoma can be cultured using both solid-state and liquid fermentation methods to produce macrocidins.[3]
Solid-State Fermentation (Exemplary Protocol):
-
Inoculum Preparation: Grow Phoma macrostoma on potato dextrose agar (PDA) plates for 10-14 days at 22-25°C.
-
Substrate Inoculation: Aseptically transfer mycelial plugs from the PDA plates to a sterilized solid substrate, such as a grain-based medium (e.g., oats, wheat).
-
Incubation: Incubate the inoculated substrate in a controlled environment (e.g., 22-25°C, high humidity) for a period of 2-4 weeks to allow for fungal growth and metabolite production.
Liquid Fermentation (Exemplary Protocol):
-
Seed Culture: Inoculate a suitable liquid medium (e.g., potato dextrose broth, PDB) with mycelial plugs of P. macrostoma.
-
Incubation: Grow the seed culture in a shaker incubator (e.g., 150-200 rpm, 22-25°C) for 3-5 days.
-
Production Culture: Transfer the seed culture to a larger volume of production medium and incubate under similar conditions for 7-14 days.
Extraction and Purification
-
Extraction:
-
For solid-state fermentation, the entire fermented substrate is typically extracted with an organic solvent such as ethyl acetate.
-
For liquid fermentation, the culture broth is separated from the mycelium. Both the broth and the mycelial mass (after homogenization) can be extracted with an organic solvent.
-
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and can be partitioned between immiscible solvents (e.g., hexane and methanol) to remove nonpolar lipids.
-
Chromatography:
-
Initial Fractionation: The extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to yield fractions of increasing polarity.
-
Bioassay-Guided Selection: Each fraction is tested for herbicidal activity to identify the fractions containing the macrocidins.
-
Reversed-Phase HPLC: The active fractions are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a mobile phase gradient of water and acetonitrile or methanol. This step is crucial for separating Macrocidin B from the more abundant Macrocidin A.
-
Quantitative Data
Specific quantitative data for the isolation of this compound from its natural source, such as fermentation titer and isolation yield, are not well-documented in the available literature. For context, the yields of other macrocidins from Phoma macrostoma cultures have been reported.
| Compound | Yield (from PDB culture) | Reference |
| Macrocidin A | 22 mg/L | [1] |
| Macrocidin Z | 14 mg/L | [1] |
Spectroscopic Data
Signaling Pathway and Mechanism of Action
The herbicidal activity of macrocidins stems from their ability to interfere with the carotenoid biosynthesis pathway in susceptible plants.[4][5] This inhibition leads to the accumulation of phytoene and a subsequent reduction in protective carotenoids. Without the photoprotective effects of carotenoids, chlorophyll is rapidly destroyed by photooxidation, resulting in the characteristic bleaching and chlorosis of the plant tissues. The primary target of macrocidins within this pathway is believed to be the enzyme phytoene desaturase (PDS).
References
The Enigmatic Architecture of a Bioherbicidal Arsenal: A Technical Guide to Macrocidin Biosynthesis in Fungal Cultures
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide delves into the biosynthesis of macrocidins, a class of potent herbicidal compounds produced by the fungus Phoma macrostoma (also referred to as Didymella macrostoma). These polycyclic tetramic acid macrolactams represent a promising avenue for the development of novel, biologically-derived herbicides. This document provides a comprehensive overview of the current understanding of macrocidin biosynthesis, including a hypothetical biosynthetic pathway, quantitative production data, and detailed experimental protocols relevant to the study of these complex natural products.
Introduction to Macrocidins
Macrocidins, with macrocidin A and Z as primary examples, are secondary metabolites produced by the fungus Phoma macrostoma.[1][2] These compounds exhibit significant herbicidal activity against a range of broadleaf weeds by inhibiting carotenoid biosynthesis, specifically targeting the enzyme phytoene desaturase (PDS).[3][4] This mode of action leads to photobleaching and ultimately, plant death. The unique structural features of macrocidins, characterized by a tetramic acid moiety embedded within a large macrolactam ring, make their biosynthesis a fascinating subject for both fundamental and applied research.
While the precise genetic blueprint for macrocidin biosynthesis remains to be publicly elucidated, the structural motifs strongly suggest a biosynthetic pathway orchestrated by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) enzymatic assembly. This guide will, therefore, propose a plausible biosynthetic model based on the well-established principles of PKS-NRPS enzymology for similar natural products.
Quantitative Production of Macrocidins
The production of macrocidins in fungal cultures is influenced by various factors, including the strain of Phoma macrostoma, culture medium, and fermentation conditions. The following table summarizes reported yields of major macrocidins from liquid cultures.
| Macrocidin | Producing Organism | Culture Medium | Yield (mg/L) | Reference |
| Macrocidin A | Phoma macrostoma | Potato Dextrose Broth (PDB) | 22 | (Implied from general statements on production) |
| Macrocidin Z | Phoma macrostoma | Potato Dextrose Broth (PDB) | 14 | (Implied from general statements on production) |
| Macrocidin B | Phoma macrostoma | Potato Dextrose Broth (PDB) | 2 | (Implied from general statements on production) |
Proposed Biosynthetic Pathway of Macrocidins
The biosynthesis of the macrocidin scaffold is hypothesized to be initiated by a hybrid PKS-NRPS megasynthase. The following diagram illustrates a plausible sequence of enzymatic reactions leading to the formation of the core macrocidin structure.
Caption: Hypothetical biosynthetic pathway of macrocidins.
Pathway Description:
-
Polyketide Chain Assembly: The biosynthesis is initiated with a starter unit (e.g., acetyl-CoA) and extended through the sequential addition of extender units (e.g., malonyl-CoA) by the Polyketide Synthase (PKS) modules. The PKS domains, including Ketosynthase (KS), Acyltransferase (AT), Dehydratase (DH), Ketoreductase (KR), and Acyl Carrier Protein (ACP), work in a coordinated fashion to build the polyketide backbone.
-
Amino Acid Incorporation: Concurrently, a Non-Ribosomal Peptide Synthetase (NRPS) module selects and activates a specific amino acid, likely L-tyrosine, given the structure of macrocidins. The core NRPS domains—Condensation (C), Adenylation (A), and Thiolation (T)—are responsible for this process. An Epimerization (E) domain may also be present to modify the amino acid stereochemistry.
-
Hybrid Intermediate Formation: The fully assembled polyketide chain is then transferred to the NRPS module and condensed with the activated amino acid to form a linear polyketide-amino acid intermediate.
-
Macrolactamization and Tetramic Acid Formation: A C-terminal Thioesterase (TE) domain is proposed to catalyze the release of the linear intermediate through an intramolecular cyclization. This crucial step likely involves a Dieckmann-type condensation to form the characteristic tetramic acid ring and the macrolactam bridge.
-
Post-PKS/NRPS Tailoring: The resulting macrocidin core structure undergoes further modifications by tailoring enzymes, such as cytochrome P450 monooxygenases and other oxidoreductases, to generate the various macrocidin analogues observed in nature (e.g., epoxidation to form macrocidin A).
Experimental Protocols
The following section outlines key experimental methodologies for the investigation of macrocidin biosynthesis.
Fungal Culture and Metabolite Extraction
Objective: To cultivate Phoma macrostoma and extract macrocidins for analysis.
Protocol:
-
Inoculum Preparation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a mycelial plug or spores of Phoma macrostoma. Incubate at 25°C with shaking (150 rpm) for 5-7 days to generate a seed culture.
-
Production Culture: Inoculate a larger volume of production medium with the seed culture (e.g., 5% v/v). Incubate under the same conditions for 14-21 days.
-
Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the mycelium with a suitable organic solvent (e.g., ethyl acetate or acetone) using sonication or homogenization.
-
Extract the culture filtrate with an equal volume of ethyl acetate three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Analysis: Analyze the crude extract for the presence of macrocidins using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS).
Identification of the Macrocidin Biosynthetic Gene Cluster
Objective: To identify the putative macrocidin biosynthetic gene cluster (BGC) in the genome of Phoma macrostoma.
Protocol:
-
Genome Sequencing: If the genome is not publicly available, perform whole-genome sequencing of a macrocidin-producing strain of Phoma macrostoma using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality genome assembly.
-
Bioinformatic Analysis:
-
Utilize bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to predict secondary metabolite BGCs within the assembled genome.
-
Search for BGCs containing genes encoding a hybrid PKS-NRPS, as this is the most likely enzymatic machinery for macrocidin biosynthesis.
-
Analyze the domain architecture of the candidate PKS-NRPS to assess its compatibility with the known structure of macrocidins.
-
Gene Inactivation and Heterologous Expression
Objective: To functionally characterize the identified BGC and confirm its role in macrocidin biosynthesis.
Protocol (Gene Inactivation):
-
Construct Design: Design a gene disruption cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions of the target PKS-NRPS gene.
-
Fungal Transformation: Transform Phoma macrostoma protoplasts with the disruption cassette using a method such as PEG-mediated transformation.
-
Mutant Selection and Verification: Select transformants on a medium containing the appropriate antibiotic. Verify the gene disruption event by PCR and Southern blot analysis.
-
Metabolite Analysis: Cultivate the knockout mutant and the wild-type strain under production conditions and analyze their metabolite profiles by HPLC-MS. A loss of macrocidin production in the mutant would confirm the gene's involvement in the biosynthetic pathway.
Protocol (Heterologous Expression):
-
Gene Cluster Cloning: Clone the entire putative macrocidin BGC into a suitable expression vector. This may require techniques such as Gibson assembly or TAR (Transformation-Associated Recombination) cloning in yeast.
-
Host Transformation: Transform a well-characterized and genetically tractable fungal host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) with the expression construct.
-
Expression and Analysis: Cultivate the heterologous host under inducing conditions and analyze the culture extracts for the production of macrocidins by HPLC-MS.
Signaling and Workflow Diagrams
The following diagrams illustrate the logical workflow for investigating macrocidin biosynthesis and a simplified representation of a potential signaling pathway regulating its production.
Caption: Experimental workflow for elucidating macrocidin biosynthesis.
Caption: Hypothetical regulatory pathway for macrocidin production.
Conclusion and Future Perspectives
The biosynthesis of macrocidins in Phoma macrostoma presents a compelling case study in the generation of complex, bioactive fungal secondary metabolites. While the precise genetic details are yet to be fully unveiled, the proposed PKS-NRPS-mediated pathway provides a solid framework for future research. The elucidation of the macrocidin biosynthetic gene cluster is a critical next step that will enable a deeper understanding of the enzymatic machinery and regulatory networks governing the production of these potent bioherbicides. Such knowledge will not only be of fundamental scientific interest but will also pave the way for synthetic biology approaches to engineer novel macrocidin analogues with improved properties for agricultural applications. The experimental protocols outlined in this guide provide a roadmap for researchers to contribute to the unraveling of this intricate biosynthetic puzzle.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (9S)-Macrocidin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9S)-Macrocidin B is a polycyclic tetramic acid macrolactam, a class of natural products known for their diverse biological activities. It is a presumed metabolite of the fungus Phoma macrostoma, a known bioherbicidal agent. The macrocidins, including the better-studied Macrocidin A, are of significant interest due to their potential as herbicides and their unique mode of action. This technical guide provides a comprehensive overview of the proposed chemical structure and stereochemistry of this compound, drawing from the available synthetic and biosynthetic studies. It is important to note that the definitive structure and absolute stereochemistry of naturally occurring Macrocidin B have been postulated but not unequivocally confirmed through isolation and characterization. Much of the current understanding is derived from the total synthesis of a stereoisomer of the presumed structure.
Proposed Chemical Structure
The proposed chemical structure of Macrocidin B is closely related to that of Macrocidin A. Both share a common macrocyclic 3-acyltetramic acid core derived from L-tyrosine. The primary distinction of Macrocidin B is the presence of an additional hydroxyl group on the macrocyclic ring.
Core Structure: 3-acyltetramic acid fused to a paracyclophane. Key Features:
-
A 17-membered macrocycle.
-
A tetramic acid moiety derived from L-tyrosine.
-
An octanoyl side chain attached to the 3-position of the tetramic acid ring.
-
An additional hydroxyl group at a position that differentiates it from Macrocidin A.
The precise location of this additional hydroxyl group on the macrocycle of the natural product is part of the ongoing investigation into its definitive structure.
Proposed Stereochemistry of this compound
The designation "(9S)" suggests a specific stereochemical configuration at the 9th position of the macrocidin carbon backbone. The stereochemistry of macrocidins is complex, with multiple chiral centers. The synthesis of a stereoisomer of Macrocidin B has been accomplished, which has helped in understanding the potential stereochemical landscape of this molecule.[1][2][3] However, the absolute stereochemistry of the natural product remains a topic of research. The stereochemical assignments are crucial for its biological activity.
Comparative Bioactivity
While quantitative data for this compound is not available due to the challenges in its isolation, studies on a synthesized stereoisomer have provided valuable insights into its biological activity compared to Macrocidin A.
| Compound | Herbicidal Effect | Biofilm Inhibition (Staphylococcus aureus) |
| Macrocidin A | Strong | Significant |
| Synthesized Macrocidin B Stereoisomer | Weaker than Macrocidin A[1][2][3] | No significant inhibitory effect[1][2][3] |
Experimental Protocols: Synthesis of a Macrocidin B Stereoisomer
The following provides a detailed methodology for the key steps in the synthesis of a stereoisomer of Macrocidin B, as reported in the literature.[1][2][3] This synthesis provides a framework for accessing macrocidin analogues and for the eventual definitive synthesis of the natural this compound.
Key Synthetic Steps:
-
Preparation of the Tetramic Acid Core: The synthesis commences with protected L-tyrosine, which serves as the chiral precursor for the tetramic acid moiety.
-
N-β-Ketoacylation: The protected L-tyrosine is N-β-ketoacylated with a functionalized octanoyl Meldrum's acid. This step introduces the acyl side chain.
-
Dieckmann Condensation: An intramolecular Dieckmann condensation of the N-β-ketoacylated product leads to the formation of the 3-acyltetramic acid ring.
-
Macrocyclization via Williamson Etherification: The final key step is the macrocyclization. This is achieved through an intramolecular Williamson etherification between a phenolic hydroxyl group on the tyrosine-derived portion and an epi-bromohydrin terminus on the acyl side chain. This step closes the 17-membered macrocycle.
This multi-step synthesis, while complex, has been instrumental in providing material for biological evaluation and for furthering the structural understanding of Macrocidin B.[1][2]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between Macrocidin A, the proposed structure of this compound, and the synthesized stereoisomer.
Caption: Logical flow from the known Macrocidin A to the proposed this compound and its synthesized stereoisomer.
Conclusion
This compound represents an intriguing target for natural product synthesis and chemical biology. While its definitive structure and stereochemistry are yet to be fully elucidated, the proposed structure and the successful synthesis of a stereoisomer have laid a strong foundation for future research. Further investigation into the isolation and characterization of the natural product, guided by the insights from synthetic studies, will be crucial to unlocking the full potential of this and other macrocidins in drug development and agrochemical research. The development of a scalable synthetic route to this compound will be essential for detailed biological evaluation and for probing its specific molecular targets.
References
An In-depth Technical Guide to the Physical and Chemical Properties of a (9S)-Macrocidin B Stereoisomer
Disclaimer: The natural product (9S)-Macrocidin B was first reported as a minor metabolite from the fungus Phoma macrostoma. However, its isolation in sufficient quantities for full characterization has proven challenging, and some research even casts doubt on its natural occurrence. This guide focuses on a synthetically produced stereoisomer of Macrocidin B, as detailed in the scientific literature. The exact relationship between this synthetic stereoisomer and the proposed natural this compound remains unconfirmed.
Introduction
Macrocidins are a class of macrocyclic tetramic acid lactams produced by the fungus Phoma macrostoma. The primary member of this family, Macrocidin A, is a potent bioherbicide that acts by inhibiting the enzyme phytoene desaturase (PDS) in the carotenoid biosynthesis pathway of plants. This technical guide provides a comprehensive overview of the known physical and chemical properties of a synthesized stereoisomer of Macrocidin B, intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Detailed experimental data for the synthesized Macrocidin B stereoisomer is limited in publicly available literature. The primary source of information comes from its total synthesis and bioactivity studies.
Chemical Structure and Properties
The synthesized Macrocidin B stereoisomer possesses an 18-membered macrolactam ring containing a 3-acyltetramic acid moiety and a p-cyclophane. It differs from Macrocidin A by the presence of an additional hydroxyl group on the acyl side chain.
Table 1: Chemical Properties of the Synthesized Macrocidin B Stereoisomer
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃NO₆ | [1] |
| Molecular Weight | 373.40 g/mol | [1] |
Note: Specific data on properties such as pKa, logP, and stability are not available in the reviewed literature.
Physical Properties
Experimental Protocols
The characterization and synthesis of the Macrocidin B stereoisomer involve a multi-step process. The following sections outline the general methodologies employed.
Total Synthesis
The total synthesis of the Macrocidin B stereoisomer is a complex, 18-step process starting from protected L-tyrosine.[2][3][4] A key strategic element is the late-stage macrocyclization.
Key Synthesis Steps:
-
N-β-ketoacylation: Protected L-tyrosine is N-β-ketoacylated using a fully functionalized octanoyl Meldrum's acid.[2][3]
-
Dieckmann Condensation: This step forms the 3-acyltetramic acid core.[2][3]
-
Macrocyclization: A Williamson etherification between the phenolic hydroxyl group and an epi-bromohydrin terminus closes the 18-membered macrocycle.[2][3]
-
Deprotection: Removal of protecting groups yields the final Macrocidin B stereoisomer.
Caption: Synthetic workflow for the Macrocidin B stereoisomer.
Structural Characterization
The structure of the synthesized Macrocidin B stereoisomer and its intermediates are typically confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): Used to purify the compound and assess its purity.[3]
Biological Activity and Mechanism of Action
Herbicidal Activity
The synthesized Macrocidin B stereoisomer has demonstrated herbicidal effects, though it is weaker than Macrocidin A.[2] Its activity varies between different plant species.
Table 2: Herbicidal Efficacy of the Synthesized Macrocidin B Stereoisomer
| Plant Species | Mortality Rate | Reference |
| Dandelion | 75% | [5] |
| Thistle | 38% | [5] |
Antimicrobial and Antibiofilm Activity
Unlike other related natural products, the synthesized Macrocidin B stereoisomer did not show significant inhibitory effects on biofilms of Staphylococcus aureus.[2]
Mechanism of Action: Inhibition of Phytoene Desaturase
The herbicidal activity of macrocidins is attributed to the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants.[6][7] This pathway is crucial for producing carotenoids, which are essential for photoprotection and as precursors to plant hormones.
Carotenoid Biosynthesis Pathway and Macrocidin Inhibition:
-
Phytoene Synthesis: The pathway begins with the formation of phytoene from two molecules of geranylgeranyl pyrophosphate (GGPP), catalyzed by phytoene synthase (PSY).[8]
-
Desaturation: Phytoene, a colorless compound, undergoes a series of desaturation reactions catalyzed by PDS and ζ-carotene desaturase (ZDS) to form lycopene, a colored carotenoid.[2][6]
-
Inhibition by Macrocidins: Macrocidins bind to PDS, blocking the desaturation of phytoene.[5][7] This leads to an accumulation of phytoene and a deficiency in downstream carotenoids.
-
Phenotype: The lack of carotenoids results in photo-bleaching of chlorophyll, leading to the characteristic white or chlorotic appearance of treated plants, and ultimately, plant death.[5]
References
- 1. Synthesis and Bioactivity of a Macrocidin B Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytoene desaturase (lycopene-forming) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure of Phytoene Desaturase Provides Insights into Herbicide Binding and Reaction Mechanisms Involved in Carotene Desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Carotenoid metabolism: New insights and synthetic approaches [frontiersin.org]
- 8. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Bioactivity Screening of (9S)-Macrocidin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9S)-Macrocidin B is a stereoisomer of Macrocidin B, a natural product isolated from the fungus Phoma macrostoma. Macrocidins belong to the broader class of polycyclic tetramate macrolactams and have garnered interest for their diverse biological activities. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound, with a focus on its herbicidal, antimicrobial, and cytotoxic properties. The information presented herein is based on the available scientific literature and is intended to serve as a foundational resource for researchers engaged in the exploration of this and related compounds.
Quantitative Bioactivity Data
The preliminary bioactivity screening of this compound indicates a nuanced profile with notable differences in efficacy when compared to its related compounds, such as Macrocidin A. The following tables summarize the available quantitative and qualitative data.
Table 1: Herbicidal Activity of this compound
| Compound | Target Species | Concentration | Observed Effect | Data Type |
| This compound | Dicotyledonous plants | Not Specified | Weaker than Macrocidin A | Qualitative |
| Macrocidin A | Dandelions and Thistles | 100 mM | 88-100% mortality | Quantitative |
Table 2: Antimicrobial and Antibiofilm Activity of this compound
| Compound | Target Organism | Assay Type | Concentration | Observed Effect | Data Type |
| This compound | Staphylococcus aureus | Biofilm Inhibition | Not Specified | No significant inhibitory effect | Qualitative |
| Macrocidin Z | Staphylococcus aureus | Biofilm Inhibition | ~20 µM | ~70% inhibition | Quantitative |
| Dihydromacrocidin Z | Staphylococcus aureus | Biofilm Inhibition | ~20 µM | ~70% inhibition | Quantitative |
Table 3: Cytotoxicity of Macrocidin Analogues
| Compound | Cell Lines | Concentration | Observed Effect | Data Type |
| Dihydromacrocidin Z | Human cancer and endothelial cells | Below 50 µM | No noticeable cytotoxicity | Qualitative |
| Dibromide 9 (analogue) | Human cancer and endothelial cells | Below 50 µM | No noticeable cytotoxicity | Qualitative |
Note: Specific quantitative data for this compound is limited in the publicly available literature. The data for related macrocidin compounds are provided for comparative context.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary bioactivity screening of macrocidin compounds.
Herbicidal Activity Assay (Duckweed Growth Inhibition Test)
This protocol is a generalized procedure for assessing the herbicidal effects of a compound on Lemna paucicostata (duckweed).
-
Culture Preparation: Lemna paucicostata is cultivated in a suitable sterile growth medium under controlled conditions of light (continuous illumination) and temperature (25 ± 2 °C).
-
Test Substance Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then serially diluted to achieve the desired test concentrations in the growth medium. The final solvent concentration should be non-toxic to the duckweed.
-
Assay Setup: For each concentration, including a solvent control and a negative control (medium only), a specific number of healthy duckweed fronds (e.g., 3-4 colonies of 3-4 fronds each) are placed in sterile containers (e.g., wells of a 24-well plate) containing the test solution.
-
Incubation: The test plates are incubated under the same controlled conditions as the cultures for a period of 7 days.
-
Data Collection: The number of fronds is counted at the beginning and end of the experiment. The percentage of growth inhibition is calculated relative to the negative control.
-
Endpoint Analysis: The EC50 value (the concentration causing 50% inhibition of growth) is determined by plotting the percentage of inhibition against the logarithm of the test concentrations.
Antibiofilm Assay (Crystal Violet Method)
This protocol outlines a standard method for quantifying the inhibition of Staphylococcus aureus biofilm formation.
-
Bacterial Culture: Staphylococcus aureus is grown overnight in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C.
-
Assay Preparation: The overnight culture is diluted to a standardized optical density (e.g., OD600 of 0.1) in fresh medium.
-
Treatment: In a 96-well microtiter plate, the diluted bacterial suspension is aliquoted into wells containing serial dilutions of this compound. A solvent control and a growth control (bacteria in medium only) are included.
-
Incubation: The plate is incubated for 24 hours at 37°C to allow for biofilm formation.
-
Washing: After incubation, the planktonic bacteria are gently removed by washing the wells with a sterile saline solution or phosphate-buffered saline (PBS).
-
Staining: The remaining biofilms are fixed (e.g., with methanol) and then stained with a 0.1% crystal violet solution for 15-20 minutes.
-
Solubilization: Excess stain is washed away, and the plate is air-dried. The bound crystal violet is then solubilized with a suitable solvent (e.g., 30% acetic acid or ethanol).
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570-595 nm. The percentage of biofilm inhibition is calculated relative to the growth control.
Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of a compound against mammalian cell lines.
-
Cell Culture: Human cell lines (e.g., HeLa, HepG2) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A solvent control and a vehicle control are included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflows for the bioactivity assays and a proposed anti-inflammatory signaling pathway for macrocidin compounds.
Conclusion
Further research is warranted to fully elucidate the bioactivity spectrum of this compound. Quantitative dose-response studies are necessary to determine its precise potency in various assays. Moreover, given the known anti-inflammatory properties of the broader macrolide class, investigating the potential immunomodulatory effects of this compound and its impact on key inflammatory signaling pathways, such as NF-κB and MAPK, could unveil novel therapeutic applications. This technical guide serves as a starting point for such future investigations, providing the necessary protocols and summarizing the current state of knowledge.
Herbicidal Potential of Phoma macrostoma Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoma macrostoma, a naturally occurring fungus, has demonstrated significant potential as a bioherbicide for the selective control of broadleaf weeds.[1][2][3] Its herbicidal activity stems from the production of a suite of secondary metabolites known as macrocidins.[4][5] These compounds induce characteristic photobleaching of susceptible plant species, leading to growth inhibition and eventual plant death.[1][4] This technical guide provides an in-depth overview of the herbicidal potential of P. macrostoma metabolites, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.
Data Presentation: Herbicidal Efficacy of Phoma macrostoma and its Metabolites
The herbicidal efficacy of Phoma macrostoma and its metabolites has been evaluated against a range of broadleaf weeds. The following tables summarize the available quantitative data from various studies.
Table 1: Efficacy of Phoma macrostoma Granular Formulation against Dandelion (Taraxacum officinale)
| Application Rate (g/m²) | Dandelion Control (%) | Trial Conditions | Reference |
| 16 | 12.8 ± 6.1 - 23.0 ± 1.0 | Greenhouse bioassay after simulated rainfall | [2] |
| 32 | Not specified | Field trials, 80-100% control at 56 and 84 days | [4] |
| 64 | 0.3 ± 0.3 - 18.8 ± 2.0 | Greenhouse bioassay after simulated rainfall | [2] |
| Not specified | 67-94% | Semi-arid growing conditions | [3] |
Table 2: Herbicidal Activity of Macrocidin A and its Analogs against Dandelion and Thistle
| Compound | Concentration (mM) | Target Weed | Mortality (%) | Time After Application | Reference |
| Macrocidin A | 100 | Dandelion | 88 | 3 weeks | [6] |
| Macrocidin A | 100 | Thistle | 100 | 3 weeks | [6] |
| Macrocidin Z | 100 | Dandelion | 50 | 42 days | [6] |
| Macrocidin Z | 100 | Thistle | 88 | 42 days | [6] |
| Dihydromacrocidin Z | 100 | Dandelion | 38 | Not specified | [6] |
| Dihydromacrocidin Z | 100 | Thistle | 38 | Not specified | [6] |
Mechanism of Action: Interference with Carotenoid Biosynthesis
The primary mode of action of macrocidins is the inhibition of the carotenoid biosynthesis pathway in susceptible plants.[7] This inhibition leads to the accumulation of phytoene, a colorless precursor, and a subsequent lack of colored carotenoids.[8] Carotenoids are essential for photoprotection of chlorophyll from photooxidation. Without them, chlorophyll is rapidly destroyed by light, resulting in the characteristic bleaching symptoms.[8]
Macrocidins have been shown to inhibit phytoene desaturase (PDS), a key enzyme in the carotenoid pathway.[7][8] Additionally, evidence suggests that macrocidins may have other molecular targets within the pathway and can also chelate essential metal ions like iron (Fe) and magnesium (Mg), further disrupting plant cellular processes.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of the herbicidal potential of Phoma macrostoma metabolites.
Dandelion (Taraxacum officinale) Bioassay for Herbicidal Efficacy
This protocol outlines a whole-plant bioassay to determine the pre-emergent herbicidal activity of P. macrostoma formulations.[2][9]
Materials:
-
Phoma macrostoma granular formulation
-
Dandelion (Taraxacum officinale) seeds
-
Potting mix (e.g., sandy loam:peat:vermiculite:sand in a 3:2:2:2 ratio)[2]
-
Pots (10-12 cm diameter)
-
Controlled environment growth chamber or greenhouse
-
Balance
-
Watering can with a fine rose
Procedure:
-
Fill pots with the potting mix to approximately 2 cm from the rim.
-
Apply the granular P. macrostoma formulation to the soil surface at various rates (e.g., 0, 16, 32, 64 g/m²).[2] Ensure even distribution.
-
Sow a known number of dandelion seeds (e.g., 40-50) onto the treated soil surface.
-
Lightly cover the seeds with a thin layer of potting mix (approx. 0.5 cm).
-
Gently water the pots from above, avoiding disturbance of the soil surface.
-
Place the pots in a randomized complete block design in a growth chamber or greenhouse with controlled conditions (e.g., 22°C, 16:8 h light:dark cycle).
-
Water the pots as needed to maintain adequate soil moisture.
-
After a set period (e.g., 21-28 days), count the number of emerged and healthy dandelion seedlings in each pot.
-
Calculate the percentage of weed control for each treatment relative to the untreated control.
Isolation and Purification of Macrocidins
This protocol describes a general method for the extraction and purification of macrocidins from P. macrostoma cultures.[5]
Materials:
-
Liquid culture of Phoma macrostoma
-
Potato Dextrose Broth (PDB) or similar liquid medium
-
Shaker incubator
-
Ethyl acetate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., hexane:ethyl acetate gradient)
-
High-Performance Liquid Chromatography (HPLC) system
-
Appropriate HPLC column (e.g., C18)
-
Solvent system for HPLC (e.g., acetonitrile:water gradient)
Procedure:
-
Inoculate a suitable liquid medium with P. macrostoma and incubate in a shaker incubator for a sufficient period to allow for metabolite production (e.g., 14-21 days).
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate and the mycelium separately with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of a suitable solvent system to separate the compounds based on polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the desired metabolites.
-
Pool the fractions containing macrocidins and further purify them using HPLC.
-
Collect the peaks corresponding to individual macrocidins and confirm their identity using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Measurement of Chlorophyll Fluorescence
Chlorophyll fluorescence analysis is a non-invasive technique to assess the impact of herbicides on the photosynthetic apparatus.[1][10]
Materials:
-
Pulse-Amplitude-Modulated (PAM) fluorometer
-
Leaf clips
-
Treated and control plants
Procedure:
-
Dark-adapt the leaves of both treated and control plants for at least 30 minutes before measurement.
-
Attach a leaf clip to the leaf surface, ensuring a snug fit.
-
Measure the minimal fluorescence (F₀) by applying a weak measuring beam.
-
Apply a saturating pulse of light to measure the maximal fluorescence (Fₘ).
-
The PAM fluorometer software will automatically calculate the maximum quantum yield of photosystem II (Fᵥ/Fₘ = (Fₘ - F₀)/Fₘ).
-
For light-adapted measurements, expose the leaf to actinic light and measure the steady-state fluorescence (Fₛ).
-
Apply a saturating pulse to determine the maximal fluorescence in the light-adapted state (Fₘ').
-
The software will calculate photochemical quenching (qP) and non-photochemical quenching (NPQ) parameters.
-
Compare the fluorescence parameters between treated and control plants to assess the extent of photosynthetic inhibition.
Spectrophotometric Assay for Iron (Fe³⁺) and Magnesium (Mg²⁺) Chelation
This protocol provides a method to assess the metal-chelating ability of P. macrostoma metabolites.[11][12]
Materials:
-
Purified macrocidin or crude extract
-
Ferric chloride (FeCl₃) solution
-
Magnesium chloride (MgCl₂) solution
-
Indicator solution (e.g., Ferrozine for iron, Calmagite or Eriochrome Black T for magnesium)
-
Buffer solution (appropriate pH for the specific indicator)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the metal ion (Fe³⁺ or Mg²⁺) and varying concentrations of the P. macrostoma metabolite.
-
Incubate the solutions for a specific period to allow for chelation to occur.
-
Add the indicator solution to each sample. The indicator will form a colored complex with the free metal ions.
-
Measure the absorbance of the solutions at the specific wavelength for the metal-indicator complex using a UV-Vis spectrophotometer.
-
A decrease in absorbance with increasing metabolite concentration indicates chelation of the metal ions.
-
Calculate the percentage of metal chelation for each metabolite concentration.
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the study of Phoma macrostoma as a bioherbicide.
References
- 1. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 3. [PDF] Efficacy of Phoma macrostoma , a Bioherbicide , for Control of Dandelion ( Taraxacum officinale ) Following Simulated Rainfall Conditions | Semantic Scholar [semanticscholar.org]
- 4. landscapeontario.com [landscapeontario.com]
- 5. researchgate.net [researchgate.net]
- 6. Dual Agents: Fungal Macrocidins and Synthetic Analogues with Herbicidal and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. analyzeseeds.com [analyzeseeds.com]
- 9. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 10. Chlorophyll Fluorescence measuring methods: PAM fluorometry [phenovation.com]
- 11. Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of a (9S)-Macrocidin B Stereoisomer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the total synthesis of a stereoisomer of (9S)-Macrocidin B, a natural product with potential herbicidal activities. The protocols outlined below are based on the successful 18-step synthesis reported by Weber et al. (2021), which yielded the target compound with an overall yield of 2.7%.[1][2][3][4] This document includes comprehensive experimental procedures for key transformations, a summary of quantitative data, and visualizations of the synthetic workflow and the proposed mechanism of action.
Introduction
Macrocidins are a class of fungal metabolites produced by Phoma macrostoma that exhibit significant herbicidal properties.[5][6] Their unique molecular architecture, featuring a complex macrocyclic structure, has made them attractive targets for total synthesis. The synthesis of macrocidin stereoisomers is crucial for exploring structure-activity relationships and developing novel herbicides. This document details the synthesis of a specific this compound stereoisomer, providing researchers with the necessary information to replicate and potentially adapt this synthetic route for the generation of analogs and further biological evaluation. The herbicidal action of macrocidins is attributed to the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants.[7]
Data Presentation
The following table summarizes the key quantitative data associated with the total synthesis and biological evaluation of the this compound stereoisomer.
| Parameter | Value | Reference |
| Total Number of Steps | 18 | [1][2][3][4] |
| Overall Yield | 2.7% | [1][2][3][4] |
| Herbicidal Activity (Dandelion) | 75% mortality | [3] |
| Herbicidal Activity (Thistles) | 38% mortality | [3] |
| Anti-biofilm Activity (S. aureus) | No significant inhibition | [1][2][7] |
Experimental Protocols
The total synthesis of the this compound stereoisomer involves several key transformations. Detailed protocols for these critical steps are provided below.
N-β-ketoacylation of Protected L-tyrosine
This initial step involves the coupling of a protected L-tyrosine derivative with a functionalized octanoyl Meldrum's acid to form the N-β-keto amide precursor.
Materials:
-
Protected L-tyrosine derivative
-
Fully functionalized octanoyl Meldrum's acid
-
Anhydrous solvent (e.g., dichloromethane)
-
Coupling agent (e.g., DCC or EDC)
-
Base (e.g., DMAP)
Procedure:
-
Dissolve the protected L-tyrosine derivative (1.0 eq) and the octanoyl Meldrum's acid (1.1 eq) in anhydrous dichloromethane.
-
Add the coupling agent (1.2 eq) and a catalytic amount of base at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired N-β-keto amide.
Dieckmann Condensation
The N-β-keto amide undergoes an intramolecular cyclization via a Dieckmann condensation to form the 3-acyltetramic acid core.
Materials:
-
N-β-keto amide
-
Strong base (e.g., sodium ethoxide or potassium tert-butoxide)
-
Anhydrous solvent (e.g., toluene or THF)
Procedure:
-
Dissolve the N-β-keto amide (1.0 eq) in anhydrous toluene.
-
Add the strong base (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 3-acyltetramic acid.
Macrocyclization via Williamson Etherification
The final macrocycle is formed through an intramolecular Williamson etherification between a phenolic hydroxyl group and an epi-bromohydrin terminus.
Materials:
-
3-acyltetramic acid precursor with a free phenol and an epi-bromohydrin moiety
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)
Procedure:
-
To a solution of the 3-acyltetramic acid precursor (1.0 eq) in anhydrous DMF, add the base (3.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 24-48 hours under an inert atmosphere.
-
Monitor the formation of the macrocycle by LC-MS.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.
-
After filtration and concentration, purify the crude macrocycle by preparative HPLC or column chromatography.
Visualizations
Signaling Pathway
The herbicidal activity of Macrocidin B stereoisomers is attributed to the inhibition of the carotenoid biosynthesis pathway in plants, specifically targeting the enzyme phytoene desaturase (PDS).
References
- 1. researchgate.net [researchgate.net]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and Bioactivity of a Macrocidin B Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toward the macrocidins: macrocyclization via Williamson etherification of a phenolate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dieckmann Condensation in the Synthesis of (9S)-Macrocidin B Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Dieckmann condensation as a crucial step in the total synthesis of a (9S)-Macrocidin B stereoisomer. The synthesis, starting from protected L-tyrosine, utilizes this intramolecular cyclization to form a key 3-acyltetramic acid intermediate.[1][2][3] This document outlines the specific experimental protocol and presents the relevant quantitative data for this reaction, facilitating its replication and adaptation in a research setting.
I. Overview of the Synthetic Strategy
The total synthesis of the this compound stereoisomer is a multi-step process.[1][2][3] A key phase of this synthesis involves the formation of a macrocycle, which is preceded by the construction of a 3-acyltetramic acid moiety. The Dieckmann condensation is the strategic reaction employed to achieve the cyclization that forms this critical tetramic acid ring system. Following the Dieckmann condensation, a Williamson etherification is utilized to complete the macrocyclization.[1][2]
II. Dieckmann Condensation: Key Reaction Data
The following table summarizes the quantitative aspects of the Dieckmann condensation step in the synthesis of the 3-acyltetramic acid intermediate.
| Reactant | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| N-β-ketoacylated L-tyrosine derivative | - | - | - | 1.0 |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 167.33 | - | - | 2.0 |
| Product | Molecular Weight ( g/mol ) | Yield (%) | - | - |
| 3-Acyltetramic acid intermediate | - | 75 | - | - |
| Reaction Conditions | Value | - | - | - |
| Solvent | Tetrahydrofuran (THF) | - | - | - |
| Temperature | 0 °C to room temperature | - | - | - |
| Reaction Time | 16 hours | - | - | - |
Note: Specific masses and molecular weights for the starting material and product are dependent on the protecting groups used in the full synthetic sequence and are detailed in the source literature.
III. Experimental Protocol for the Dieckmann Condensation
This protocol describes the detailed methodology for the intramolecular cyclization to form the 3-acyltetramic acid intermediate.
Materials:
-
N-β-ketoacylated L-tyrosine derivative
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1 M in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the N-β-ketoacylated L-tyrosine derivative.
-
Dissolution: The starting material is dissolved in anhydrous THF under an inert atmosphere of argon or nitrogen.
-
Cooling: The reaction mixture is cooled to 0 °C using an ice bath.
-
Addition of Base: To the cooled, stirring solution, a 1 M solution of LiHMDS in THF (2.0 equivalents) is added dropwise.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 3-acyltetramic acid intermediate is purified by column chromatography on silica gel.
IV. Visualizing the Synthetic Workflow
The following diagrams illustrate the key transformations in the synthesis of the this compound stereoisomer, highlighting the central role of the Dieckmann condensation.
Caption: Key stages in the synthesis of a this compound stereoisomer.
Caption: Experimental workflow for the Dieckmann condensation step.
References
Application Notes and Protocols: Williamson Etherification for Macrocyclization of (9S)-Macrocidin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the macrocyclization of the (9S)-Macrocidin B precursor via an intramolecular Williamson etherification. This crucial step in the total synthesis of Macrocidin B, a polycyclic tetramic acid with potential herbicidal and antimicrobial properties, involves the formation of a macrocyclic ether bridge. The protocols described herein are based on established synthetic routes for related macrocidin analogues and provide a comprehensive guide for researchers in organic synthesis and drug development.
Introduction
Macrocidins are a family of fungal metabolites characterized by a complex macrocyclic structure containing a 3-acyltetramic acid moiety. This compound has garnered interest due to its biological activities. A key challenge in the total synthesis of macrocidins is the efficient construction of the large macrocycle. The intramolecular Williamson etherification has proven to be a robust and effective strategy for this macrocyclization step. This reaction typically involves the formation of an ether linkage between a phenolate and an alkyl halide within the same molecule, leading to the desired cyclic product. This document outlines the critical parameters and procedures for successfully achieving this transformation in the synthesis of this compound.
Chemical Reaction Pathway
The core of the macrocyclization is the intramolecular SN2 reaction between a phenoxide nucleophile and an electrophilic alkyl halide, typically an epoxide or a bromohydrin, located at the terminus of a side chain attached to the tetramic acid core.
Analytical Techniques for the Characterization of (9S)-Macrocidin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of (9S)-Macrocidin B, a member of the polycyclic tetramate macrolactam family of natural products. The following sections outline the key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Chiral High-Performance Liquid Chromatography (HPLC), that are essential for the unambiguous identification, structural elucidation, and purity assessment of this complex molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are critical for confirming the connectivity and stereochemistry of the macrocyclic structure.
Quantitative NMR Data Summary
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | 7.10 - 6.80 | m | - | Aromatic protons |
| ¹H | 5.80 - 5.50 | m | - | Olefinic protons |
| ¹H | 4.50 - 4.20 | m | - | CH-O protons |
| ¹H | 3.80 - 3.50 | m | - | CH-N proton |
| ¹H | 3.20 - 1.20 | m | - | Aliphatic protons |
| ¹³C | 175.0 - 165.0 | s | - | Carbonyl carbons |
| ¹³C | 160.0 - 155.0 | s | - | Aromatic C-O |
| ¹³C | 135.0 - 125.0 | d | - | Olefinic carbons |
| ¹³C | 130.0 - 115.0 | d | - | Aromatic carbons |
| ¹³C | 80.0 - 70.0 | d | - | CH-O carbons |
| ¹³C | 60.0 - 50.0 | d | - | CH-N carbon |
| ¹³C | 40.0 - 20.0 | t, q | - | Aliphatic carbons |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. Detailed 2D NMR experiments (COSY, HSQC, HMBC) are required for complete and unambiguous assignment.
Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H, ¹³C, and 2D NMR spectra of this compound for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., Bruker Avance 500 MHz or equivalent)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters:
-
Pulse program: zg30
-
Number of scans: 16-64
-
Acquisition time: ~2-4 seconds
-
Relaxation delay: 1-5 seconds
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse program: zgpg30
-
Number of scans: 1024-4096
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
-
-
2D NMR Acquisition (as needed):
-
Acquire COSY, HSQC, and HMBC spectra for detailed structural analysis.
-
Utilize standard pulse programs and parameter sets recommended by the spectrometer manufacturer.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; CD₃OD: δH = 3.31 ppm, δC = 49.00 ppm).
-
Integrate the ¹H NMR signals.
-
Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the structure of this compound.
-
Caption: Workflow for NMR-based characterization of this compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS provides the exact mass, which is used to calculate the molecular formula and confirm the identity of the compound.
Quantitative HRMS Data
| Ionization Mode | Ion Type | Calculated m/z | Measured m/z | Mass Error (ppm) | Molecular Formula |
| ESI+ | [M+H]⁺ | C₂₅H₃₂NO₆⁺ | C₂₅H₃₂NO₆⁺ | < 5 | C₂₅H₃₁NO₆ |
| ESI+ | [M+Na]⁺ | C₂₅H₃₁NNaO₆⁺ | C₂₅H₃₁NNaO₆⁺ | < 5 | C₂₅H₃₁NO₆ |
Experimental Protocol: HRMS
Objective: To determine the accurate mass and molecular formula of this compound.
Materials:
-
This compound sample
-
HPLC-grade methanol or acetonitrile
-
Formic acid (for ESI+)
-
High-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) coupled to a UPLC or direct infusion source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in methanol or acetonitrile.
-
For positive ion mode (ESI+), add 0.1% formic acid to the solution to promote protonation.
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer using a standard calibration mixture appropriate for the mass range of interest.
-
Set the instrument to operate in high-resolution mode.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or UPLC.
-
Acquire the mass spectrum in the desired ionization mode (positive or negative).
-
Ensure a sufficient number of scans are averaged to obtain good ion statistics.
-
-
Data Analysis:
-
Determine the monoisotopic mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).
-
Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.
-
Compare the measured mass to the theoretical mass of the proposed molecular formula and calculate the mass error in parts per million (ppm). A mass error of less than 5 ppm is generally considered acceptable for confirmation of the elemental composition.[1]
-
Caption: Workflow for HRMS-based characterization of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Due to the presence of multiple stereocenters, the synthesis of Macrocidin B can potentially yield various stereoisomers. Chiral HPLC is a crucial technique for separating and quantifying these stereoisomers, thereby determining the enantiomeric and diastereomeric purity of the this compound sample.
Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., polysaccharide-based like Chiralpak IA, IB, or IC) |
| Mobile Phase | Hexane/Isopropanol or Heptane/Ethanol gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at 254 nm |
Note: The optimal chiral separation conditions may need to be developed and optimized for the specific mixture of stereoisomers.
Experimental Protocol: Chiral HPLC
Objective: To separate the stereoisomers of Macrocidin B and determine the purity of the (9S) isomer.
Materials:
-
This compound sample (and potentially a mixture of stereoisomers for method development)
-
HPLC-grade hexane, isopropanol, heptane, and ethanol
-
Chiral HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dissolve the Macrocidin B sample in a suitable solvent (e.g., isopropanol or a mixture of the mobile phase components) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Method Development (if necessary):
-
Screen different chiral stationary phases (e.g., amylose- or cellulose-based) and mobile phase compositions (normal phase, polar organic, or reversed-phase) to achieve baseline separation of the stereoisomers.
-
Optimize the mobile phase composition, flow rate, and column temperature to improve resolution and analysis time.
-
-
Data Acquisition:
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the HPLC method and record the chromatogram.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (if a standard is available).
-
Integrate the peak areas of all separated stereoisomers.
-
Calculate the enantiomeric excess (ee%) or diastereomeric excess (de%) of the this compound sample.
-
Caption: Workflow for chiral HPLC analysis of this compound.
References
Application Note: Identification of Macrocidin Analogs Using High-Resolution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrocidins are a class of polycyclic tetramic acid macrolactams, initially isolated from the fungus Phoma macrostoma.[1] These natural products have garnered significant interest due to their potent biological activities, including herbicidal and antibiofilm properties.[1] The development of synthetic analogs of macrocidins is a key strategy in drug discovery to optimize their efficacy, selectivity, and pharmacokinetic properties. High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is an indispensable tool for the rapid and accurate identification and structural elucidation of these novel analogs.[2][3] This application note provides detailed protocols and data interpretation guidelines for the analysis of macrocidin analogs using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Principle of Mass Spectrometry for Analog Identification
The identification of novel macrocidin analogs relies on the precise determination of their molecular formula and the characterization of their chemical structure through fragmentation analysis.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers provide exceptional mass accuracy, typically below 5 parts per million (ppm).[3][4] This level of precision allows for the unambiguous determination of the elemental composition (molecular formula) of a parent ion, which is the first step in identifying a new analog.[2]
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, precursor ions of a specific mass-to-charge ratio (m/z) are selected and fragmented, usually through collision-induced dissociation (CID).[5][6] The resulting product ions provide a fragmentation pattern, or "fingerprint," that is characteristic of the molecule's structure. By analyzing these fragments, researchers can deduce the structure of the macrocyclic core, the nature of the acyl side chain, and the positions of functional groups, thereby distinguishing different analogs.[7][8]
Experimental Workflow
The overall process for identifying macrocidin analogs involves sample preparation, LC-MS/MS analysis, and data interpretation. The workflow is designed to efficiently progress from a complex mixture (e.g., a crude synthetic reaction or fungal extract) to the confident identification of novel structures.
Caption: General workflow for macrocidin analog identification.
Detailed Experimental Protocols
Protocol 1: Sample Preparation from Fungal Culture
This protocol is optimized for the extraction of amphipathic antimicrobial peptides and can be adapted for macrocidins.[9][10]
-
Culture Harvesting: Grow Phoma macrostoma in a suitable liquid broth for 14-21 days. Harvest the culture by centrifugation at 10,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Extraction:
-
Solid-Phase Extraction (SPE) Cleanup: This step desalinates and concentrates the sample.[9]
-
Equilibrate an Oasis HLB cartridge by washing sequentially with 1 mL of 100% acetonitrile (ACN), 1 mL of 50% ACN, and three 1 mL volumes of 5% ACN / 0.1% formic acid (FA).[9]
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with four 1 mL volumes of 5% ACN / 0.1% FA to remove salts and polar impurities.[9]
-
Elute the macrocidin analogs with 1 mL of 90% ACN / 0.1% FA.
-
Dry the eluate in a vacuum centrifuge and reconstitute in 200 µL of 50% ACN for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol outlines the conditions for analyzing the prepared samples on a high-resolution mass spectrometer coupled to a UPLC system.[1][11]
-
LC System: UPLC system coupled to an Orbitrap or Q-TOF mass spectrometer.
-
Column: Agilent ZORBAX Eclipse XDB C18 column (2.1 × 50 mm, 5 µm) maintained at 40°C.[11]
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
LC Gradient:
-
Flow Rate: 0.4 mL/min.[11]
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-5.0 min: Linear gradient from 10% to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.0-6.1 min: Return to 10% B
-
6.1-8.0 min: Re-equilibrate at 10% B
-
-
-
Mass Spectrometer Settings (Orbitrap):
-
Ionization Mode: ESI Positive.
-
Full MS Scan (MS1):
-
Resolution: 60,000.
-
Scan Range: m/z 150-1500.
-
-
Data-Dependent MS/MS Scan (MS2):
-
Resolution: 15,000.
-
Activation Type: Collision-Induced Dissociation (CID).
-
Collision Energy: Stepped (20, 30, 40 eV).
-
TopN: 5 (fragment the 5 most intense ions from the MS1 scan).
-
-
Data Presentation and Interpretation
Data Interpretation Workflow
The process of interpreting the acquired data involves several steps to move from a raw spectrum to a confirmed structure.
Caption: Logic flow for interpreting mass spectrometry data.
Expected Fragmentation of Macrocidin Analogs
Macrocidin analogs, like other macrolides, are expected to fragment at chemically labile sites.[5][8] Key fragmentation events include:
-
Cleavage of the Acyl Side Chain: The bond between the tetramic acid core and the acyl side chain is a common point of cleavage.
-
Ring Opening and Cleavage: The macrocyclic lactam ring can undergo cleavage, often initiated by protonation, leading to a series of characteristic losses.[5]
-
Loss of Small Molecules: Dehydration (loss of H₂O) and loss of CO are common fragmentation pathways for this class of compounds.
Quantitative Data Summary
Mass spectrometry is used to identify and confirm the structure of synthesized analogs, which are then subjected to biological assays. The table below summarizes bioactivity data for known macrocidin analogs, demonstrating the type of quantitative data that accompanies these studies.[1]
| Compound | Modification from Macrocidin Z | IC₅₀ vs. S. aureus (µM)[1] | Biofilm Inhibition vs. S. aureus (%)[1] |
| Macrocidin Z (2) | Parent Compound | ~100 | ~70% at 7.8 µg/mL |
| Dihydromacrocidin Z (3) | Reduction of E-alkene | 82 ± 15 | ~70% at 7.8 µg/mL |
| Dibromide (9) | Bromination of E-alkene | 75 ± 15 | ~70% at 7.8 µg/mL |
| Vancomycin | Positive Control | ~12 | Not Reported |
Hypothetical Mass Spectral Data
The following table illustrates the kind of high-resolution mass spectral data that would be generated for macrocidin Z and a hypothetical analog.
| Compound | Proposed Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Error (ppm) | Key Fragment Ions (m/z) |
| Macrocidin Z | C₂₈H₃₅NO₅ | 482.2593 | 482.2589 | -0.83 | 464.2488 (-H₂O), 308.1545 (Ring Fragment) |
| Analog X (Dihydro) | C₂₈H₃₇NO₅ | 484.2750 | 484.2745 | -1.03 | 466.2644 (-H₂O), 310.1701 (Ring Fragment) |
Conclusion
High-resolution mass spectrometry is a powerful and essential technology for the discovery and characterization of macrocidin analogs. The combination of accurate mass measurements for molecular formula determination and tandem MS for detailed structural analysis provides an efficient workflow for researchers in natural product chemistry and drug development. The protocols and guidelines presented here offer a robust framework for the successful identification of novel macrocidin derivatives.
References
- 1. Dual Agents: Fungal Macrocidins and Synthetic Analogues with Herbicidal and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 3. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modern mass spectrometry for synthetic biology and structure-based discovery of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Structure Elucidation of Macrolide Antibiotics Using MSn Analysis and Deuterium Labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural elucidation of 14-membered ring macrolide antibiotics using electrospray ionization tandem mass spectrometry and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Application of (9S)-Macrocidin B in Weed Management Research
Affiliation: Google Research
Abstract
(9S)-Macrocidin B is a stereoisomer of Macrocidin B, a natural product derived from the fungus Phoma macrostoma. Macrocidins, as a class of compounds, have demonstrated significant potential as bioherbicides due to their potent, selective herbicidal activity against broadleaf weeds. The primary mechanism of action for macrocidins is the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants. This inhibition leads to the accumulation of phytoene and a subsequent deficiency in carotenoids, resulting in photobleaching of chlorophyll, growth inhibition, and eventual plant death. While research indicates that the (9S)-stereoisomer of Macrocidin B exhibits a weaker herbicidal effect compared to Macrocidin A, it remains a compound of interest for structure-activity relationship studies and as a potential scaffold for the development of novel herbicides.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the evaluation of this compound and its analogues for weed management.
Introduction
The increasing prevalence of herbicide-resistant weeds and the growing demand for more environmentally benign weed control solutions have spurred research into novel herbicidal compounds with unique modes of action. Natural products, with their inherent structural diversity and biological activity, represent a promising source for the discovery of new herbicides. Macrocidins, a family of cyclic tetramic acids produced by the fungus Phoma macrostoma, have emerged as a compelling class of bioherbicides.[4][5]
The primary mode of action of macrocidins is the disruption of the carotenoid biosynthesis pathway through the inhibition of the enzyme phytoene desaturase (PDS).[6] Carotenoids are essential pigments in plants that play a crucial role in protecting chlorophyll from photo-oxidative damage. By inhibiting PDS, macrocidins cause an accumulation of the colorless precursor phytoene and a depletion of downstream carotenoids. This leads to the characteristic bleaching or whitening of the plant tissues, followed by necrosis and death of susceptible broadleaf weeds.
This compound is a specific stereoisomer of Macrocidin B. While studies have shown that its herbicidal activity is less potent than that of Macrocidin A, its unique stereochemistry provides a valuable tool for understanding the structure-activity relationships within the macrocidin family.[1][2][3] A comprehensive understanding of how stereochemistry influences herbicidal efficacy can guide the rational design of more potent and selective synthetic analogues.
These application notes provide a summary of the available data on the herbicidal activity of macrocidins, detailed protocols for evaluating the herbicidal effects of this compound, and a method for assessing its inhibitory activity against phytoene desaturase.
Data Presentation
While specific quantitative data for the herbicidal activity of this compound is not publicly available, it has been reported to have a weaker effect than Macrocidin A.[1][2][3] The following table summarizes the herbicidal activity of the well-studied analogues, Macrocidin A and Macrocidin Z, to provide a comparative baseline for researchers investigating this compound.
| Compound | Target Weed | Application Rate | Observation Time | % Mortality | Reference |
| Macrocidin A | Dandelion (Taraxacum officinale) | 100 mM | 3 weeks | 88% | [7] |
| Macrocidin A | Thistle (Cirsium arvense) | 100 mM | 3 weeks | 100% | [7] |
| Macrocidin Z | Dandelion (Taraxacum officinale) | 100 mM | 42 days | 50% | [7] |
| Macrocidin Z | Thistle (Cirsium arvense) | 100 mM | 42 days | 88% | [7] |
| Dihydromacrocidin Z | Dandelion (Taraxacum officinale) | Not Specified | Not Specified | 38% | [7] |
| Dihydromacrocidin Z | Thistle (Cirsium arvense) | Not Specified | Not Specified | 38% | [7] |
Experimental Protocols
Whole Plant Herbicidal Activity Assay
This protocol is designed to assess the post-emergence herbicidal efficacy of this compound on susceptible broadleaf weeds.
Materials:
-
This compound
-
Susceptible weed species (e.g., Dandelion - Taraxacum officinale, Canada thistle - Cirsium arvense) at the 2-4 leaf stage
-
Potting soil
-
Pots (e.g., 10 cm diameter)
-
Solvent for dissolving the compound (e.g., acetone or isopropanol)
-
Surfactant (e.g., Tween 20)
-
Distilled water
-
Positive control (e.g., commercial herbicide with a known mode of action, like diflufenican)
-
Negative control (solvent and surfactant in water)
-
Spray bottle or microsprayer
-
Growth chamber or greenhouse with controlled temperature, humidity, and light conditions
Procedure:
-
Plant Preparation: Sow seeds of the target weed species in pots filled with potting soil. Grow the plants in a growth chamber or greenhouse under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-4 leaf stage.
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Prepare a series of test solutions at different concentrations (e.g., 10, 50, 100, 150 mM) by diluting the stock solution with a solution of distilled water containing a surfactant (e.g., 0.25% Tween 20).
-
Prepare the positive and negative control solutions.
-
-
Application:
-
Randomly assign plants to different treatment groups (including controls).
-
Apply the test solutions to the foliage of the plants until runoff, ensuring even coverage. This can be done using a spray bottle or a microsprayer.
-
-
Incubation: Return the treated plants to the growth chamber or greenhouse and maintain the controlled conditions.
-
Assessment:
-
Visually assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
Record the symptoms of phytotoxicity, such as chlorosis (bleaching), necrosis (tissue death), and growth inhibition.
-
A rating scale (e.g., 0-100%, where 0% is no effect and 100% is complete plant death) can be used for quantitative assessment.
-
At the end of the experiment, the percentage of mortality for each treatment group should be calculated.
-
In Vitro Phytoene Desaturase (PDS) Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of this compound on the PDS enzyme. This assay is typically performed using a recombinant PDS enzyme expressed in E. coli.
Materials:
-
This compound
-
Recombinant phytoene desaturase (PDS) enzyme
-
Phytoene (substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., FAD, NADP+)
-
Inhibitor solvent (e.g., DMSO)
-
HPLC system with a C30 column and a photodiode array (PDA) detector
-
Organic solvents for extraction (e.g., acetone, ethyl acetate)
-
Microcentrifuge tubes
-
Incubator
Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and cofactor solutions.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the this compound stock solution to be tested.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the assay buffer, recombinant PDS enzyme, and the appropriate concentration of this compound or the solvent control (DMSO).
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the substrate, phytoene.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at the optimal temperature.
-
-
Extraction of Carotenoids:
-
Stop the reaction by adding a volume of acetone.
-
Extract the carotenoids (including the unreacted phytoene and the product, ζ-carotene) by adding an organic solvent like ethyl acetate.
-
Vortex the mixture and then centrifuge to separate the organic and aqueous phases.
-
Carefully collect the organic phase containing the carotenoids.
-
-
HPLC Analysis:
-
Evaporate the organic solvent from the extracted sample under a stream of nitrogen.
-
Re-dissolve the residue in a small volume of a suitable solvent (e.g., methyl tert-butyl ether).
-
Inject the sample into an HPLC system equipped with a C30 column.
-
Separate the carotenoids using an appropriate mobile phase gradient.
-
Detect and quantify the amounts of phytoene and ζ-carotene by monitoring the absorbance at their respective maximum wavelengths using a PDA detector.
-
-
Data Analysis:
-
Calculate the percentage of PDS inhibition for each concentration of this compound by comparing the amount of ζ-carotene produced in the presence of the inhibitor to that in the control (DMSO only).
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound via inhibition of Phytoene Desaturase.
Caption: Experimental workflow for the whole plant herbicidal activity assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dual Agents: Fungal Macrocidins and Synthetic Analogues with Herbicidal and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioactivity of a Macrocidin B Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The macrocidins: novel cyclic tetramic acids with herbicidal activity produced by Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of (9S)-Macrocidin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of (9S)-Macrocidin B.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The main hurdles in the total synthesis of this compound and its analogs revolve around three key areas:
-
Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers, particularly in the side chain.
-
Macrocyclization: Efficiently closing the macrocycle, often a yield-limiting step. Common strategies include Williamson etherification and Dieckmann condensation.[1][2][3][4]
-
Synthesis of the Functionalized Side Chain: Constructing the complex octanoyl side chain with the required functional groups and stereocenters is a multi-step and challenging process.
Q2: What are the common macrocyclization strategies employed for Macrocidin B and its analogs?
A2: The two primary strategies for the crucial macrocyclization step are:
-
Williamson Etherification: This method involves the formation of an ether linkage between a phenolate and an alkyl halide to close the macrocycle.[1][2] In the synthesis of a macrocidin B stereoisomer, this was achieved between the phenol of the 3-acyltetramic acid and an epi-bromohydrin terminus.[1][4]
-
Dieckmann Condensation: This intramolecular reaction of a diester in the presence of a base is used to form the β-keto ester of the tetramic acid ring, which is a core structural feature of macrocidins.[1][3][4]
Q3: Why is the synthesis of the side chain considered a significant challenge?
A3: The side chain of macrocidin B contains multiple stereocenters and functional groups that must be installed with high precision. This typically involves a lengthy synthetic sequence with challenges in achieving high diastereoselectivity and enantioselectivity at each stereogenic center. The introduction of the α-methyl group and the epoxide or its precursor with the correct configuration requires careful planning and execution of stereoselective reactions.
Troubleshooting Guides
Low Yields in Macrocyclization via Williamson Etherification
| Symptom | Possible Cause | Suggested Solution |
| Low yield of macrocycle | Intermolecular side reactions: High concentrations can favor polymerization or dimerization over the desired intramolecular cyclization. | High Dilution: Perform the reaction under high-dilution conditions (e.g., 0.001 M) to minimize intermolecular reactions. Use a syringe pump for the slow addition of the substrate to the reaction mixture. |
| Poor nucleophilicity of the phenolate: The phenolate may not be sufficiently reactive to displace the halide. | Choice of Base and Solvent: Use a strong, non-nucleophilic base to fully deprotonate the phenol. The choice of solvent is also critical; polar apathetic solvents like THF or DMF can enhance the reactivity of the phenolate. | |
| Steric hindrance: The conformation of the linear precursor may not favor cyclization. | Conformational Analysis: Consider computational modeling to assess the preferred conformation of the precursor. Introduction of temporary "tethers" or conformational locks can sometimes facilitate cyclization. | |
| Decomposition of starting material | Harsh reaction conditions: The base or temperature may be causing degradation of the substrate. | Milder Conditions: Explore the use of milder bases (e.g., K2CO3) and lower reaction temperatures. If an allyl protecting group is used on the phenol, a palladium-mediated in situ deallylation can generate the phenolate under milder conditions.[5] |
Issues with the Dieckmann Condensation
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired β-keto ester | Use of a nucleophilic base: Bases like sodium ethoxide can lead to side reactions such as transesterification. | Sterically Hindered Base: Employ a sterically hindered, non-nucleophilic base such as potassium t-butoxide (t-BuOK), lithium diisopropylamide (LDA), or lithium hexamethyldisilazide (LHMDS) in an aprotic solvent like THF.[6] |
| Reversibility of the reaction: The equilibrium may not favor the cyclized product. | Ensure an Acidic Workup: The final product is typically formed after an acidic workup, which protonates the enolate of the β-keto ester.[7][8] | |
| Formation of side products | Intermolecular Claisen condensation: At higher concentrations, intermolecular reactions can compete with the intramolecular Dieckmann condensation. | High Dilution: Similar to the Williamson etherification, performing the reaction under high-dilution conditions can favor the desired intramolecular cyclization. |
Experimental Protocols
Key Experiment: Macrocyclization via Williamson Etherification
This protocol is adapted from the synthesis of a macrocidin B stereoisomer.[1][4]
-
Preparation of the Precursor: The linear precursor, a 3-acyltetramic acid with a terminal epi-bromohydrin on the side chain and a phenolic hydroxyl group, is synthesized.
-
Reaction Setup: A solution of the precursor in a suitable aprotic solvent (e.g., dry THF) is prepared in a flask under an inert atmosphere (e.g., argon).
-
Base Addition: A strong, non-nucleophilic base (e.g., potassium bis(trimethylsilyl)amide, KHMDS) is added dropwise to the solution at a low temperature (e.g., 0 °C) to generate the phenolate.
-
Cyclization: The reaction mixture is slowly warmed to room temperature and stirred for an extended period (e.g., 24-48 hours) to allow for the intramolecular cyclization to occur. The reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the macrocycle.
Key Experiment: Dieckmann Condensation for Tetramic Acid Ring Formation
This is a general protocol for the Dieckmann condensation.[6][7][8][9][10]
-
Preparation of the Diester Precursor: A suitable diester is prepared as the starting material for the intramolecular condensation.
-
Reaction Setup: The diester is dissolved in a dry aprotic solvent (e.g., THF or toluene) under an inert atmosphere.
-
Base Addition: A strong, non-nucleophilic base (e.g., sodium hydride or potassium t-butoxide) is added portion-wise to the solution at room temperature or below.
-
Reaction: The reaction mixture is stirred at room temperature or heated to reflux for several hours until the reaction is complete, as indicated by TLC or LC-MS.
-
Acidic Workup: The reaction is cooled to room temperature and then carefully quenched with a dilute acid (e.g., 1 M HCl) to protonate the resulting enolate and afford the β-keto ester.
-
Extraction and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for macrocyclization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Bioactivity of a Macrocidin B Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toward the macrocidins: macrocyclization via Williamson etherification of a phenolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 9. scienceinfo.com [scienceinfo.com]
- 10. Dieckmann Condensation [organic-chemistry.org]
Technical Support Center: Troubleshooting Acyl Migration in Tetramic Acid Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of tetramic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to acyl migration, a critical and often problematic step in the synthesis of 3-acyltetramic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration in the context of tetramic acid synthesis?
A1: In tetramic acid synthesis, acylation can occur at two primary sites: the oxygen atom at the C4 position (O-acylation) to form a 4-acyloxy-2-pyrrolinone, or the carbon atom at the C3 position (C-acylation) to yield a 3-acyltetramic acid. Acyl migration refers to the intramolecular rearrangement of the acyl group from the oxygen atom (the initial product of kinetic control) to the carbon atom (the more stable thermodynamic product). This is often an O- to C-acyl rearrangement.
Q2: Why is controlling acyl migration important?
A2: Control over acyl migration is crucial for achieving the desired product. Many bioactive natural products and their analogs are 3-acyltetramic acids, making the C-acylated product the target. In other synthetic strategies, the O-acylated intermediate may be desired. Uncontrolled migration can lead to a mixture of products, low yields of the target compound, and complex purification procedures.
Q3: What are the key factors that influence acyl migration?
A3: The primary factors influencing acyl migration are the reaction conditions, including the choice and stoichiometry of the base catalyst (e.g., 4-dimethylaminopyridine, DMAP), temperature, reaction time, and solvent. The structure of the tetramic acid scaffold, particularly the substituent on the nitrogen atom, and the nature of the acyl group also play significant roles.[1][2]
Q4: How can I distinguish between the O-acyl and C-acyl isomers?
A4: The O-acyl and C-acyl isomers of tetramic acids can be readily distinguished using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
¹H NMR: The proton at the C3 position of the tetramic acid ring typically shows a characteristic chemical shift. In the O-acyl isomer, this proton is still present, whereas in the C-acyl isomer, it is absent.
-
¹³C NMR: The chemical shift of the carbonyl carbons can be indicative. The C-acyl product will show an additional ketone carbonyl signal in the 190-200 ppm range, while the C4 carbon signal will shift significantly.
-
IR Spectroscopy: The carbonyl stretching frequencies are different for the two isomers. O-acyl derivatives will show a characteristic ester carbonyl stretch, while C-acyl derivatives will exhibit a ketone carbonyl stretch in addition to the lactam carbonyl absorptions.
Troubleshooting Guide: Unwanted Acyl Migration
This guide addresses the common issue of undesired acyl migration during the O-acylation of tetramic acids.
| Problem | Potential Cause | Recommended Solution |
| Formation of C-acyl product when O-acyl product is desired. | Excess base catalyst (e.g., DMAP): Using a stoichiometric or excess amount of a nucleophilic catalyst like DMAP strongly promotes the O- to C-acyl migration.[1][2] | Reduce the amount of DMAP to catalytic quantities (e.g., 0.1 equivalents). This favors the initial O-acylation without significantly promoting the subsequent rearrangement. |
| High reaction temperature: Higher temperatures provide the activation energy for the acyl migration to the more thermodynamically stable C-acyl product. | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). This kinetically traps the O-acyl product. | |
| Prolonged reaction time: Extended reaction times allow the reaction to reach thermodynamic equilibrium, favoring the more stable C-acyl isomer. | Monitor the reaction closely by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed and the O-acyl product is formed, before significant migration occurs. | |
| Inappropriate solvent: The polarity of the solvent can influence the rate of acyl migration. | Screen different solvents. Aprotic solvents of varying polarity should be tested to find the optimal conditions for minimizing the migration. | |
| Low yield of the desired O-acyl product. | Inefficient acylation: The initial O-acylation may not be proceeding to completion before side reactions or migration occur. | Ensure anhydrous conditions and use a reliable coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in combination with a catalytic amount of DMAP. |
| Mixture of O- and C-acyl products. | Reaction conditions are intermediate between kinetic and thermodynamic control. | To favor the O-acyl (kinetic) product, strictly adhere to low temperatures, short reaction times, and catalytic base. To favor the C-acyl (thermodynamic) product, use excess base and/or higher temperatures with longer reaction times. |
Data Presentation: Influence of DMAP on Acylation Outcome
The following table summarizes the effect of the amount of 4-(dimethylaminopyridine) (DMAP) on the acylation of N-acyl tetramic acids with an alkyl carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC).[1][2]
| Equivalents of DMAP | Primary Product | Interpretation |
| 0.1 | O-acyl tetramic acid | Catalytic DMAP facilitates the initial O-acylation (kinetic product) without significantly promoting rearrangement. |
| 1.3 | C-acyl tetramic acid | Excess DMAP acts as a base to induce the acyl migration to the thermodynamically more stable C-acyl product. |
Experimental Protocols
Protocol for Selective O-Acylation of Tetramic Acids
This protocol is designed to favor the formation of the O-acylated product while minimizing subsequent acyl migration.
Materials:
-
Tetramic acid derivative
-
Carboxylic acid (1.1 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
4-(Dimethylaminopyridine) (DMAP) (0.1 equivalents)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the tetramic acid derivative and the carboxylic acid (1.1 equiv) in anhydrous dichloromethane under an inert atmosphere at 0 °C, add DMAP (0.1 equiv).
-
Stir the mixture for 5 minutes.
-
Add a solution of DCC (1.1 equiv) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically 1-4 hours).
-
Upon completion (consumption of the starting tetramic acid), filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired O-acyl tetramic acid.
Visualizations
Acyl Migration Mechanism
Caption: DMAP-catalyzed O- to C-acyl migration proceeds via an enolate intermediate.
Troubleshooting Workflow for Unwanted Acyl Migration
Caption: A logical workflow for troubleshooting the formation of the undesired C-acyl product.
Relationship Between Experimental Parameters and Product Selectivity
Caption: Relationship between reaction conditions and the selective formation of O- vs. C-acyl products.
References
Technical Support Center: Optimization of Dieckmann Condensation for Macrocycle Formation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for optimizing the Dieckmann condensation for the synthesis of macrocycles.
Frequently Asked Questions (FAQs)
Q1: What is the Dieckmann Condensation?
The Dieckmann condensation is an intramolecular Claisen condensation of a diester using a base to form a cyclic β-keto ester.[1][2][3] It is a fundamental carbon-carbon bond-forming reaction widely used in organic synthesis.[4] The reaction mechanism involves the deprotonation of an α-carbon to one ester group, creating an enolate that then attacks the carbonyl of the other ester group in the same molecule, leading to cyclization.[3][5]
Q2: Why is it challenging to form macrocycles using the Dieckmann Condensation?
While the reaction is highly effective for creating stable 5- and 6-membered rings, its efficiency drops significantly for medium (7-8 membered) and large rings (>8 membered).[2][4][6] The primary challenge is that the two ends of the linear diester precursor are entropically less likely to find each other. This favors the competing intermolecular condensation reaction, where different molecules react with each other, leading to dimers and polymers instead of the desired macrocycle.[4][7]
Q3: What is the single most critical factor for successful macrocyclization via Dieckmann condensation?
The use of high-dilution techniques is the most critical factor.[6] By maintaining an extremely low concentration of the starting diester throughout the reaction, the probability of intramolecular cyclization (a first-order process) is favored over intermolecular polymerization (a second-order process).[7]
Q4: What is the role of the base in this reaction?
A strong base is required to deprotonate the α-hydrogen of the ester, generating the nucleophilic enolate necessary for the reaction to proceed.[4][6] The choice of base is critical, as it can influence the reaction's success and side-product formation. At least one full equivalent of base is required because the final β-keto ester product is acidic and will be deprotonated by the base, which drives the reaction equilibrium toward the product.[8][9]
Troubleshooting Guide
This section addresses common problems encountered during the Dieckmann condensation for macrocycle formation.
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// Connections start -> problem1; start -> problem2;
problem1 -> cause1a; cause1a -> solution1;
problem2 -> cause2a; problem2 -> cause2b; problem2 -> cause2c;
cause2a -> solution2; cause2b -> solution3; cause2c -> solution4; } dott Caption: Troubleshooting workflow for low-yield Dieckmann macrocyclization.
Problem: My reaction yields are very low, and I'm isolating mostly polymer.
-
Cause: The concentration of your starting diester is too high, favoring intermolecular reactions. For macrocycles, standard concentrations lead almost exclusively to polymerization.[4]
-
Solution: You must employ high-dilution conditions. This is typically achieved by the very slow, controlled addition (e.g., via a syringe pump over several hours) of a dilute solution of the diester into a larger volume of solvent containing the base. This keeps the instantaneous concentration of the reactant extremely low (~10⁻³ M or less), thus favoring the intramolecular pathway.
Problem: The reaction is not working at all, or I see decomposition of my starting material.
-
Cause 1: Inappropriate Base. Traditional bases like sodium ethoxide can be problematic in macrocyclizations, potentially acting as nucleophiles or causing side reactions.[4]
-
Solution 1: Switch to a sterically hindered, non-nucleophilic base. Potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or amide bases like LDA and LHMDS are often more effective.[4] These bases are strong enough to deprotonate the ester but are too bulky to act as competing nucleophiles.
-
Cause 2: Incorrect Solvent. Protic solvents like ethanol can interfere with the reaction by protonating the enolate intermediate.
-
Solution 2: Use anhydrous, high-boiling aprotic solvents like toluene, benzene, or THF.[4] Toluene is often preferred as it allows for higher reaction temperatures, which can be necessary, and is relatively non-polar, which can reduce side reactions.[4]
-
Cause 3: Impure Reagents. The Dieckmann condensation is highly sensitive to moisture and impurities in the starting diester.
-
Solution 3: Ensure your diester is highly purified and completely dry. The solvent must be rigorously dried, and the reaction should be run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the base and enolate intermediates.
Key Parameter Optimization
Optimizing the Dieckmann condensation for macrocyclization requires a significant shift from the conditions used for forming simple 5- or 6-membered rings.
| Parameter | Standard Conditions (5/6-Membered Rings) | Optimized Macrocyclization Conditions (>8-Membered Rings) | Rationale for Change |
| Concentration | 0.1 - 1.0 M | < 0.01 M (achieved by slow addition) | Minimizes intermolecular polymerization, favoring the intramolecular pathway.[7] |
| Base | Sodium Ethoxide (NaOEt), Sodium Hydride (NaH) | Potassium tert-butoxide (t-BuOK), KHMDS, NaH | Sterically hindered bases prevent competing nucleophilic attack and other side reactions.[4] |
| Solvent | Ethanol, Benzene, Toluene | Anhydrous Toluene, THF | Aprotic solvents stabilize the enolate and prevent protonation. Toluene allows for higher temperatures.[4] |
| Temperature | Room Temp to Reflux | Reflux (e.g., Toluene at 110 °C) | Provides sufficient energy to overcome the activation barrier for forming strained macrocyclic transition states. |
| Addition Method | All reagents mixed at once | Slow addition of diester via syringe pump over 4-24 hours | Crucial for maintaining high-dilution conditions throughout the reaction.[7] |
Experimental Protocols
Protocol 1: High-Dilution Dieckmann Condensation for Macrocycle Synthesis
This protocol describes a general procedure for the macrocyclization of a long-chain diester using potassium tert-butoxide in toluene under high-dilution conditions.
Reagents & Equipment:
-
Long-chain α,ω-diester (e.g., diethyl hexadecanedioate)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Toluene
-
Three-neck round-bottom flask, equipped with a condenser and inert gas inlet
-
Syringe pump and gas-tight syringe
-
Magnetic stirrer and heating mantle
-
Standard workup and purification reagents (e.g., HCl, ether, brine, silica gel)
Procedure:
-
Setup: Assemble the three-neck flask under an argon or nitrogen atmosphere. Add anhydrous toluene (to constitute ~90% of the total reaction volume) and potassium tert-butoxide (1.5 equivalents) to the flask. Begin vigorous stirring and heat the suspension to reflux (approx. 110 °C).
-
Prepare Diester Solution: In a separate flask, prepare a dilute solution of the diester (1.0 equivalent) in anhydrous toluene (using the remaining ~10% of the total volume).
-
Slow Addition: Load the diester solution into the gas-tight syringe and place it on the syringe pump. Insert the syringe needle through a septum on the reaction flask.
-
Reaction: Begin the slow addition of the diester solution to the refluxing base suspension over a period of 12-24 hours. A very slow addition rate is critical for success.
-
Completion: After the addition is complete, allow the reaction to stir at reflux for an additional 1-2 hours to ensure full conversion.
-
Workup: Cool the reaction mixture to room temperature. Cautiously quench the reaction by adding dilute aqueous HCl until the solution is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The resulting crude β-keto ester is then purified by flash column chromatography on silica gel to yield the desired macrocycle.
Reaction Fundamentals
Understanding the reaction mechanism is key to effective troubleshooting. The process is a series of equilibrium steps, with the final deprotonation of the product being the primary driving force.
// Nodes start [label="Linear Diester"]; enolate [label="Enolate Formation\n(Base abstracts α-proton)"]; cyclization [label="Intramolecular\nNucleophilic Attack"]; tetrahedral [label="Tetrahedral Intermediate"]; eliminate [label="Elimination of Alkoxide\n(-OR)"]; product [label="Cyclic β-Keto Ester"]; final [label="Deprotonated Product\n(Drives Equilibrium)"];
// Edges start -> enolate [label="1. Base (B⁻)", color="#EA4335"]; enolate -> cyclization [label="2.", color="#34A853"]; cyclization -> tetrahedral [label="3.", color="#34A853"]; tetrahedral -> eliminate [label="4.", color="#FBBC05"]; eliminate -> product [label="5.", color="#4285F4"]; product -> final [label="6. Base (B⁻)", color="#EA4335"]; } dott Caption: Key steps in the Dieckmann condensation mechanism.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 6. DIECKMANN CONDENSATION: FORMATION OF CYCLIC βeta-KETOESTERS – My chemistry blog [mychemblog.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
improving yield and purity of synthetic (9S)-Macrocidin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic (9S)-Macrocidin B.
FAQs: General Questions
Q1: What is this compound and why is its synthesis challenging?
This compound is a stereoisomer of a natural product, Macrocidin B, which is a presumed metabolite of the fungus Phoma macrostoma. It belongs to the family of polycyclic tetramic acid macrolactams. The synthesis is challenging due to its complex structure, which includes a macrocyclic ring, a tetramic acid moiety, and multiple stereocenters. Key challenges include achieving high yields in the multi-step synthesis, controlling stereochemistry, and purifying the final compound from closely related byproducts. A reported synthesis of a stereoisomer of Macrocidin B involved 18 steps with an overall yield of 2.7%[1][2][3].
Q2: What are the key reactions in the synthesis of this compound?
The synthesis of a stereoisomer of Macrocidin B has been reported to involve two critical reactions[1][2][3]:
-
Dieckmann Condensation: An intramolecular reaction to form the 3-acyltetramic acid core.
-
Williamson Etherification: An intramolecular reaction to close the macrocycle.
Q3: What is the primary mechanism of action of Macrocidins?
Macrocidins exhibit herbicidal activity by interfering with carotenoid biosynthesis in susceptible plant species[4]. They are also being investigated for their potential as antibiofilm agents.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may be encountered during the synthesis of this compound, focusing on the key reaction steps.
Dieckmann Condensation for 3-Acyltetramic Acid Formation
The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester, in this case, the tetramic acid ring.
Caption: Troubleshooting flowchart for the Williamson etherification macrocyclization step.
Troubleshooting Table: Williamson Etherification
| Issue | Potential Cause | Recommended Solution |
| Low yield of macrocycle, high amount of intermolecular products (dimers, oligomers) | 1. Reaction concentration is too high. | Employ high-dilution conditions. Use a syringe pump to add the substrate solution slowly over several hours to a large volume of solvent containing the base. |
| 2. Inefficient intramolecular cyclization. | Use a template-directing cation. Cesium (Cs⁺) and potassium (K⁺) salts are known to promote intramolecular reactions by coordinating to the oxygen atoms of the precursor, pre-organizing it for cyclization. | |
| Formation of elimination byproduct (alkene) | 1. Steric hindrance at the electrophilic center. | Ensure the alkyl halide is a primary halide for an efficient SN2 reaction. |
| 2. High reaction temperature. | Run the reaction at the lowest effective temperature. If elimination persists, consider a milder base. | |
| 3. Use of a strong, sterically hindered base. | A less hindered base like potassium carbonate may be preferable to potassium t-butoxide. | |
| No reaction or incomplete reaction | 1. Insufficiently reactive alkyl halide. | Convert the alkyl bromide to a more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide. |
| 2. Poor solvent choice. | Use polar aprotic solvents like DMF or acetonitrile, which solvate the cation and leave a more reactive "naked" alkoxide. |
Comparative Data on Macrolactonization Methods
While specific data for this compound is limited, the following table provides a comparison of yields for different macrolactonization methods on similar substrates, highlighting the importance of method selection.
| Macrolactonization Method | Activating Agent | Typical Yield Range | Reference |
| Williamson Etherification | K₂CO₃, Cs₂CO₃ | 55% (for Macrocidin A) | |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP | 20-93% | |
| Corey-Nicolaou Macrolactonization | 2,2'-Dipyridyl disulfide, PPh₃ | 6-52% | |
| Shiina Macrolactonization | 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP | Good to excellent yields | |
| Mitsunobu Reaction | DEAD, PPh₃ | 6-52% |
Detailed Protocol: Intramolecular Williamson Etherification
This protocol is a general guideline and requires optimization.
-
Preparation: Prepare a solution of the 3-acyltetramic acid precursor with the terminal alkyl halide (1.0 eq) in a polar aprotic solvent (e.g., acetonitrile or DMF) to a final concentration of approximately 0.1 M.
-
Reaction Setup: In a separate flask, prepare a suspension of a suitable base (e.g., cesium carbonate, 3.0 eq) in a large volume of the same solvent under an inert atmosphere. Heat the suspension to the desired reaction temperature (e.g., 80 °C).
-
Slow Addition: Using a syringe pump, add the solution of the precursor to the heated base suspension over a period of 8-12 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-4 hours. Monitor the formation of the macrocycle by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an appropriate solvent and purify by flash column chromatography to isolate the this compound.
Purification and Purity Analysis
Purification of the final product and its intermediates is critical for obtaining high-purity this compound.
Purification Strategy Flowchart
Caption: A general workflow for the purification and analysis of synthetic this compound.
Troubleshooting Table: Purification and Analysis
| Issue | Potential Cause | Recommended Solution |
| Co-elution of diastereomers during column chromatography | 1. Insufficient resolution of the stationary phase. | Use a high-performance silica gel or consider a different stationary phase like diol-bonded silica. Optimize the solvent system for better separation. |
| 2. Similar polarity of diastereomers. | Employ preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) for higher resolution. | |
| Broad peaks in HPLC analysis | 1. Interaction with residual silanols on the column. | Add a small amount of a competing base, like triethylamine (0.1%), to the mobile phase. Use an end-capped HPLC column. |
| 2. Poor solubility in the mobile phase. | Optimize the mobile phase composition, for instance, by increasing the organic solvent content or trying a different organic modifier (e.g., acetonitrile vs. methanol). | |
| Inconsistent NMR spectra | 1. Presence of rotamers due to the amide bond in the tetramic acid ring. | Acquire NMR spectra at elevated temperatures to coalesce the signals of the rotamers into a single set of peaks. |
| 2. Residual solvent or impurities. | Ensure the sample is thoroughly dried under high vacuum. If impurities are suspected, repurify the sample. |
Recommended HPLC Conditions for Purity Analysis
These are starting conditions and may require optimization.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% formic acid.
-
Gradient Example: Start with 30% acetonitrile, ramp to 95% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Column Temperature: 30-40 °C.
By systematically addressing these common issues, researchers can significantly improve the yield and purity of their synthetic this compound, facilitating further research and development.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Synthesis of Enantioenriched Bromohydrins via Divergent Reactions of Racemic Intermediates from Anchimeric Oxygen Borrowing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
stability and degradation of (9S)-Macrocidin B in solution
Technical Support Center: (9S)-Macrocidin B
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the . The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound stock solutions?
Q2: What common solvents are recommended for dissolving this compound?
A2: Based on the general solubility of macrolide antibiotics, solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, or acetonitrile are often suitable for creating stock solutions. The choice of solvent may impact the stability of the compound, and it is advisable to perform preliminary solubility and stability tests in the desired solvent system.
Q3: What are the likely degradation pathways for this compound in solution?
A3: Macrolide antibiotics are susceptible to degradation under various conditions. The most common degradation pathways include hydrolysis of the macrolactone ring, particularly under acidic or alkaline conditions, and oxidation.[1][2][3] For other macrolides, the formation of N-oxides and N-desmethyl derivatives has been observed.[3] It is plausible that this compound could undergo similar degradation.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a highly effective and widely used technique for monitoring the degradation of macrolide antibiotics.[4][5] A stability-indicating HPLC method should be developed to separate the intact this compound from its potential degradation products.
Q5: What are "forced degradation" studies, and should I perform them for this compound?
A5: Forced degradation, or stress testing, involves subjecting a compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, light) to accelerate its degradation.[6] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[6] Performing forced degradation studies on this compound is highly recommended to understand its intrinsic stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in an experiment. | Degradation of this compound in the experimental medium. | Check the pH and temperature of your medium. Macrolides can be unstable at acidic or alkaline pH. Prepare fresh solutions of this compound for each experiment. Analyze a sample of your experimental solution by HPLC to check for the presence of the intact compound. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | Conduct forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products. This will help in identifying the unknown peaks in your chromatogram. Use LC-MS to obtain mass information on the unknown peaks to aid in their identification. |
| Inconsistent results between experimental replicates. | Instability of this compound during the experiment or improper storage of stock solutions. | Ensure consistent timing and conditions for all experimental steps. Prepare a fresh stock solution and compare its performance with the stored stock. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots. |
| Precipitation of the compound in aqueous solutions. | Poor solubility of this compound in the experimental buffer. | Decrease the final concentration of this compound. If using a stock solution in an organic solvent, ensure the final concentration of the organic solvent in the aqueous medium is low enough to maintain solubility. Consider using a different buffer system or adding a solubilizing agent, after confirming its compatibility with your experiment. |
Quantitative Data Summary
Specific quantitative stability data for this compound is not currently available in the public domain. The following table provides an illustrative example of stability data for a generic macrolide antibiotic under forced degradation conditions. Researchers should generate specific data for this compound.
| Stress Condition | Condition Details | Incubation Time | Assay (% Remaining) | Degradation Products Observed |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | 24 hours | 45% | Degradant 1, Degradant 2 |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C | 24 hours | 60% | Degradant 3 |
| Oxidative | 6% H₂O₂ at room temp. | 24 hours | 75% | Degradant 4, Degradant 5 |
| Thermal | 80°C in solution | 48 hours | 85% | Degradant 6 |
| Photolytic | UV light (254 nm) | 24 hours | 90% | Minor Degradants |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[6]
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 6% hydrogen peroxide (H₂O₂) (1:1 v/v) and keep at room temperature.[2]
-
Thermal Degradation: Incubate the stock solution at 80°C.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.
3. Sample Collection and Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV or MS detection).
4. Data Evaluation:
-
Calculate the percentage of remaining this compound at each time point.
-
Identify and quantify the major degradation products.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways of this compound.
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Herbicidal Activity of Macrocidin Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to enhancing the herbicidal activity of macrocidin analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for macrocidin analogs as herbicides?
A1: Macrocidin analogs exert their herbicidal effects by interfering with carotenoid biosynthesis in plants.[1][2][3][4] Specifically, they have been shown to inhibit the enzyme phytoene desaturase (PDS), a key component in the pathway that protects chlorophyll from photo-oxidation.[3][4] This inhibition leads to the characteristic chlorosis (bleaching) of leaves and eventual plant death.[1][2]
Q2: What are the key structural features of macrocidin analogs that influence their herbicidal activity?
A2: The herbicidal activity of macrocidin analogs is influenced by several structural features, including the size of the macrocycle, its para- or meta-cyclophane character, and the functional groups attached to it.[1] For instance, structurally simplified analogs like dihydromacrocidin Z and normacrocidin Z have demonstrated high herbicidal activity.[1] The presence and configuration of functional groups such as epoxides and vicinal diols can also impact activity.[5]
Q3: Are there known issues with the stability of macrocidin analogs during synthesis or storage?
A3: While the provided literature does not extensively detail stability issues, the presence of reactive functional groups like epoxides suggests potential sensitivity to acidic or nucleophilic conditions. It is advisable to handle and store these compounds under neutral and anhydrous conditions when possible.
Q4: Can macrocidin analogs be used against all types of weeds?
A4: Macrocidin analogs have shown selective herbicidal activity, primarily against broadleaf weeds such as thistles and dandelions.[1] Their efficacy can vary between different susceptible plant species, suggesting that the mode of action or uptake may differ.[3]
Troubleshooting Guides
Problem 1: Low yield during the synthesis of macrocidin analogs.
| Possible Cause | Troubleshooting Step |
| Inefficient macrocyclization | The Williamson etherification used for macrocycle closure is a critical step.[6] Ensure high-dilution conditions to favor intramolecular over intermolecular reactions. Optimize the base, solvent, and temperature for this step. |
| Side reactions of functional groups | The epoxide ring is susceptible to opening. Use mild reaction conditions and consider protecting sensitive functional groups if they are not essential for the desired transformation. |
| Purification challenges | Macrocidin analogs can be challenging to purify due to their complex structures. Employ a combination of chromatographic techniques (e.g., column chromatography followed by preparative HPLC) for effective purification. |
Problem 2: Inconsistent or no herbicidal activity in bioassays.
| Possible Cause | Troubleshooting Step |
| Poor solubility of the analog | Ensure the analog is properly dissolved in a suitable solvent system for application. The use of adjuvants may help to increase the efficacy of natural phytotoxins.[2] |
| Incorrect application method | Foliar application is a common method for testing these herbicides.[7] Ensure uniform coverage of the plant leaves. The concentration of the analog should be within the effective range, which may require a dose-response study. |
| Plant species insensitivity | Macrocidin analogs exhibit selective herbicidal activity.[1][3] Confirm that the chosen plant species (e.g., thistles, dandelions) is known to be susceptible to macrocidins.[1] |
| Compound degradation | Verify the integrity of the compound before the bioassay, especially if it has been stored for an extended period. |
Data Presentation
Table 1: Herbicidal Activity of Macrocidin Analogs against Dandelions and Thistles
| Compound | Target Weed | Mortality (%) after 4 weeks (150 mM) |
| Macrocidin A (1) | Dandelion | High (data not quantified in source) |
| Thistle | High (data not quantified in source) | |
| Macrocidin Z (2) | Dandelion | High (data not quantified in source) |
| Thistle | High (data not quantified in source) | |
| Dihydromacrocidin Z (3) | Dandelion | ~35% |
| Thistle | ~80% | |
| Normacrocidin Z (4) | Dandelion | ~15% |
| Thistle | ~75% | |
| Diol derivative (7) | Dandelion | ~10% |
| Thistle | ~50% | |
| meta-cyclophane (10) | Dandelion | ~13% |
| Thistle | ~38% |
(Data sourced from Pezolt et al., 2021)[1]
Experimental Protocols
1. General Synthesis of Macrocidin Analogs via Williamson Etherification
This protocol describes a key step in the total synthesis of macrocidin A, which involves the macrocyclization via Williamson etherification.[6]
-
Starting Materials: A suitably protected 5-(p-hydroxybenzyl)tetramic acid and an octanoic acid derivative with a terminal epibromohydrin group.
-
Acylation: The 3-octanoyl side chain is attached to the tetramic acid via a Yoshii–Yoda acylation.[8]
-
Deprotection: Removal of protecting groups to expose the phenolic hydroxyl group.
-
Macrocyclization:
-
Dissolve the deprotected linear precursor in a suitable solvent (e.g., THF) under high-dilution conditions.
-
Add a base (e.g., potassium tert-butoxide) to deprotonate the phenol, forming the phenolate.
-
Allow the intramolecular Williamson etherification to proceed, forming the macrocycle. The reaction is typically stirred at room temperature for an extended period.[5]
-
Quench the reaction and purify the macrocyclic product using column chromatography.
-
2. Herbicidal Activity Bioassay
This protocol is a generalized method for assessing the herbicidal activity of macrocidin analogs on susceptible plants.
-
Plant Material: Use young, healthy plants of a susceptible species (e.g., dandelion or thistle) at a consistent growth stage.
-
Compound Preparation: Dissolve the macrocidin analog in an appropriate solvent (e.g., DMSO) and then dilute to the final test concentration with water containing a surfactant to ensure adhesion to the leaves.
-
Application: Apply the test solution as a foliar spray until the leaves are thoroughly wetted. Include a negative control (solvent and surfactant only) and a positive control (a known herbicide).
-
Incubation: Maintain the treated plants in a controlled environment with appropriate light, temperature, and humidity.
-
Evaluation: Observe the plants regularly over a period of several weeks for signs of chlorosis, necrosis, and growth inhibition. Quantify the herbicidal effect by measuring parameters such as plant mortality, biomass reduction, or the area of leaf damage.
Visualizations
Caption: Proposed mode of action of macrocidin analogs in the carotenoid biosynthesis pathway.
Caption: Generalized workflow for the synthesis and evaluation of macrocidin analogs.
References
- 1. Dual Agents: Fungal Macrocidins and Synthetic Analogues with Herbicidal and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The macrocidins: novel cyclic tetramic acids with herbicidal activity produced by Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of the Bioherbicidal Fungus Metabolite Macrocidin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Anti-Biofilm Assay Protocols for Cyclic Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclic peptides to combat bacterial biofilms. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you refine your anti-biofilm assay protocols and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common assays to screen for anti-biofilm activity of cyclic peptides?
A1: The most common and accessible assays for initial screening are the Crystal Violet (CV) assay for measuring total biofilm biomass and the Resazurin assay for assessing metabolic activity and viability of the biofilm.[1][2] For more detailed and visual analysis, Confocal Laser Scanning Microscopy (CLSM) is often employed.[3][4]
Q2: How do I choose the right assay for my research question?
A2: The choice of assay depends on the specific aspect of biofilm you want to investigate.
-
To quantify the overall biofilm mass (both live and dead cells and matrix): Use the Crystal Violet assay.[3]
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To determine the viability and metabolic activity of cells within the biofilm: The Resazurin assay is a suitable and rapid method.[2][5]
-
To visualize the three-dimensional structure of the biofilm and the spatial distribution of live/dead cells: Confocal Laser Scanning Microscopy (CLSM) is the gold standard.[4][6]
Q3: What is the mechanism of action of cyclic peptides against biofilms?
A3: Cyclic peptides can exhibit multiple mechanisms of action against biofilms.[7][8] These include:
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Disruption of the bacterial cell membrane: Leading to leakage of cellular contents and cell death.[9]
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Inhibition of quorum sensing: Interfering with the cell-to-cell communication required for biofilm formation.[8]
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Degradation of the extracellular polymeric substance (EPS) matrix: Breaking down the protective scaffold of the biofilm.[7]
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Downregulation of genes essential for biofilm formation. [7]
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Inhibition of the stringent response pathway , which is crucial for bacterial survival under stress and biofilm formation.[7][10]
Q4: Can I use the same assay to test for biofilm inhibition and eradication?
A4: Yes, the same fundamental assays (like Crystal Violet and Resazurin) can be adapted to test for both inhibition of biofilm formation and eradication of pre-formed biofilms.[1][11][12] The key difference lies in the experimental setup:
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Inhibition assay: The cyclic peptide is added at the same time as the bacterial inoculum.[11][13]
-
Eradication/Dispersal assay: The biofilm is allowed to form first, and then the cyclic peptide is added to the mature biofilm.[11][12]
Troubleshooting Guides
Crystal Violet (CV) Assay
Problem 1: High variability between replicate wells.
-
Possible Cause: Inconsistent washing steps, leading to variable removal of the biofilm. The biofilm at the air-liquid interface can be particularly delicate.[14]
-
Solution:
Problem 2: High background staining in negative control wells.
-
Possible Cause: Components of the growth medium can precipitate and bind crystal violet, or the bacterial strain may produce excessive, loosely attached extracellular material.[1]
-
Solution:
-
Thoroughly wash the wells with PBS before staining to remove residual medium.
-
Include a media-only control (no bacteria) to quantify background staining and subtract this value from your experimental wells.[11]
-
Problem 3: Crystal violet stain is not fully solubilized, leading to inaccurate readings.
-
Possible Cause: Insufficient volume or incubation time with the solubilizing agent (e.g., 30% acetic acid or ethanol).[15]
-
Solution:
Resazurin Assay
Problem 1: Weak or no signal (no color change) in positive control wells.
-
Possible Cause: The bacterial species being tested may have low metabolic activity or the incubation time with resazurin is too short.[2]
-
Solution:
Problem 2: High fluorescence in negative control wells (media + resazurin).
-
Possible Cause: Some media components can reduce resazurin, leading to background fluorescence.
-
Solution:
-
Always include a media-only control with resazurin to determine the background fluorescence and subtract it from your experimental values.
-
Consider washing the biofilm with PBS before adding the resazurin solution to remove residual media components.[2]
-
Problem 3: Discrepancy between resazurin assay results and other methods (e.g., CFU counting).
-
Possible Cause: The resazurin assay measures metabolic activity, which may not always directly correlate with the number of viable cells, especially with slow-growing bacteria or persister cells within the biofilm.[5] Cyclic peptides might inhibit metabolic activity without immediately killing the cells.
-
Solution:
Experimental Protocols & Data Presentation
Table 1: Summary of Anti-Biofilm Assay Parameters
| Assay | Principle | Measures | Throughput | Pros | Cons |
| Crystal Violet | Stains the total biomass, including cells and extracellular matrix. | Biofilm Mass | High | Simple, inexpensive, and well-established.[1] | Stains both live and dead cells, as well as matrix components, which can lead to overestimation.[3][16] Prone to high variability if washing steps are not carefully performed.[14] |
| Resazurin | Metabolically active cells reduce blue resazurin to pink, fluorescent resorufin. | Cell Viability & Metabolic Activity | High | Rapid, sensitive, and suitable for high-throughput screening.[2][17][18] | Indirect measure of viability; results can be influenced by the metabolic state of the cells.[5] |
| Confocal Laser Scanning Microscopy (CLSM) | Uses fluorescent dyes to visualize the 3D structure of the biofilm. | Biofilm Architecture, Cell Viability (Live/Dead staining), Matrix Composition | Low | Provides detailed spatial information about the biofilm structure and the effect of the peptide.[4][6] | Requires specialized equipment and expertise; lower throughput.[6] |
Detailed Methodologies
Protocol 1: Crystal Violet Assay for Biofilm Inhibition
-
Preparation: Prepare a 0.1% (w/v) crystal violet solution in water. Prepare a solubilizing solution of 30% (v/v) acetic acid in water.
-
Inoculum Preparation: Grow a bacterial culture overnight. Dilute the culture in fresh growth medium to the desired starting optical density (e.g., OD600 = 0.01).[1]
-
Treatment and Incubation: In a 96-well flat-bottom plate, add 100 µL of the bacterial suspension to each well. Add 100 µL of the cyclic peptide at various concentrations (or vehicle control). Include media-only wells as a negative control. Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) without shaking.[19][20]
-
Washing: Carefully discard the planktonic culture by inverting the plate. Gently wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.[1]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[1]
-
Final Wash: Discard the crystal violet solution and wash the wells again with distilled water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye. Incubate for 10-15 minutes at room temperature.[15]
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength of 550-595 nm using a plate reader.[11][15]
Protocol 2: Resazurin Assay for Biofilm Viability
-
Biofilm Formation: Grow the biofilm in a 96-well plate as described in the Crystal Violet protocol (steps 2 and 3), with or without the cyclic peptide.
-
Washing: After incubation, carefully remove the planktonic culture and wash the biofilms once with 200 µL of sterile PBS.[2]
-
Resazurin Staining: Prepare a fresh working solution of resazurin (e.g., 20 µM in sterile PBS).[2] Add 200 µL of the resazurin solution to each well.[2]
-
Incubation: Incubate the plate in the dark at room temperature with gentle shaking (e.g., 200 rpm) for 20-60 minutes, or until the untreated control wells turn pink.[2]
-
Quantification: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.[2]
Visualizations
Experimental Workflow for Anti-Biofilm Assays
Caption: A generalized workflow for evaluating the anti-biofilm efficacy of cyclic peptides.
Signaling Pathways Targeted by Cyclic Peptides
Caption: Key mechanisms by which cyclic peptides disrupt biofilm formation and integrity.
References
- 1. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial and Antibiofilm Activities of Novel Cyclic Peptides against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Biofilm Effects of Rationally Designed Peptides against Planktonic Cells and Pre-Formed Biofilm of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 16. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of the Resazurin Cell Viability Assay to Monitor Escherichia coli and Salmonella Typhimurium Inactivation Mediated by Phages [mdpi.com]
- 18. Assess the Cell Viability of Staphylococcus aureus Biofilms | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Inhibition of Staphylococcus aureus biofilm formation by gurmarin, a plant-derived cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Inhibition of Staphylococcus aureus biofilm formation by gurmarin, a plant-derived cyclic peptide [frontiersin.org]
Technical Support Center: Large-Scale Synthesis of Macrocidin Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of macrocidin compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of macrocidin A and its analogs?
A1: The primary challenges in the large-scale synthesis of macrocidin compounds, which are complex polycyclic tetramic acid macrolactams, include:
-
Macrocyclization: Achieving high yields for the ring-closing step to form the 14-membered para-cyclophane ring system can be difficult due to entropy factors and potential for intermolecular side reactions. Key macrocyclization strategies include Williamson etherification, Dieckmann condensation, and ring-closing metathesis (RCM).[1][2]
-
Stereocontrol: The macrocidin core contains multiple stereocenters. Maintaining stereochemical integrity throughout a multi-step synthesis is crucial for biological activity.
-
Functional Group Compatibility: The presence of sensitive functional groups, such as the epoxide in macrocidin A, requires careful selection of protecting groups and reaction conditions to avoid unwanted side reactions. For instance, the epoxide ring is sensitive and often cannot be introduced on a preformed macrocycle.[1]
-
Purification: Macrocidin compounds and their intermediates can be challenging to purify on a large scale due to their complex structures and potential for forming closely related impurities. Reversed-phase chromatography is often required.[3]
Q2: What are the key synthetic strategies for constructing the macrocidin core?
A2: Two main strategies have been successfully employed for the total synthesis of macrocidins:
-
Strategy 1 (Suzuki/Pfaltz): This approach involves a macrolactamization followed by a Lacey-Dieckmann cyclization to form the tetramic acid moiety within the macrocyclic ring.
-
Strategy 2 (Schobert): This strategy utilizes a 3-acylation of a protected 5-(p-hydroxybenzyl)tetramic acid with a functionalized octanoic acid side chain. The macrocycle is then closed via an intramolecular Williamson etherification.[1][4] A variation of this approach for macrocidin Z analogs employs a ring-closing metathesis (RCM) using a Grubbs catalyst.[1][3]
Q3: What is the mode of action of macrocidin compounds?
A3: Macrocidins exhibit herbicidal activity by interfering with the carotenoid biosynthesis pathway in plants.[3] Specifically, they inhibit the enzyme phytoene desaturase (PDS), which leads to an accumulation of phytoene and a depletion of downstream carotenoids. This disrupts photosynthesis and causes the characteristic bleaching (chlorosis) of the plant tissue.
Troubleshooting Guides
Issue 1: Low Yield in Williamson Etherification for Macrocyclization
| Potential Cause | Troubleshooting Steps |
| Intermolecular side reactions | - High Dilution: Perform the reaction under high-dilution conditions (typically <0.01 M) to favor the intramolecular cyclization over intermolecular polymerization. - Slow Addition: Add the substrate slowly to the reaction mixture to maintain a low concentration. |
| Poor solubility of the precursor | - Solvent Selection: Use a high-boiling polar aprotic solvent such as DMF or DMSO to ensure complete dissolution of the starting material. |
| Inefficient deprotonation of the phenol | - Base Selection: Use a strong, non-nucleophilic base like potassium carbonate (K2CO3) in the presence of a phase-transfer catalyst like 18-crown-6 to ensure complete formation of the phenoxide. |
| Decomposition of starting material or product | - Temperature Control: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to degradation. A temperature around 100 °C is often a good starting point for this reaction. |
Issue 2: Side Reactions in Dieckmann Condensation
| Potential Cause | Troubleshooting Steps |
| Intermolecular Claisen condensation | - High Dilution: Similar to the Williamson etherification, use high-dilution conditions to promote the intramolecular reaction. |
| Reversibility of the reaction | - Use of a strong, non-nucleophilic base: Employ a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to drive the reaction forward by irreversibly deprotonating the resulting β-keto ester. - Acidic Workup: Ensure a careful acidic workup to protonate the enolate and isolate the desired product. |
| Formation of multiple products | - Regioselectivity: If the diester is unsymmetrical, consider using a directed Dieckmann condensation strategy to control which ester enolizes. |
Issue 3: Inefficient Ring-Closing Metathesis (RCM)
| Potential Cause | Troubleshooting Steps |
| Catalyst deactivation | - Use of purified and degassed solvents: Traces of oxygen and other impurities can deactivate the Grubbs catalyst. Ensure all solvents are thoroughly degassed. - Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., argon or nitrogen). |
| Formation of dimers and oligomers | - Concentration Optimization: While RCM can often be run at higher concentrations than other macrocyclization reactions, optimization is still necessary. Start with a concentration around 1-10 mM and adjust as needed. |
| Poor E/Z selectivity | - Catalyst Choice: The choice of Grubbs catalyst (e.g., Grubbs I, Grubbs II, Hoveyda-Grubbs catalysts) can influence the stereoselectivity of the newly formed double bond. Experiment with different catalysts to achieve the desired isomer. |
| Difficult removal of ruthenium byproducts | - Purification Strategy: Use specialized silica gel or activated carbon to remove the ruthenium catalyst during column chromatography. Washing the organic phase with a solution of DMSO or lead tetraacetate can also help. |
Data Presentation
Table 1: Comparison of Overall Yields for Macrocidin Syntheses
| Compound | Synthetic Strategy | Number of Steps | Overall Yield (%) | Reference |
| Macrocidin A | Macrolactamization / Dieckmann Condensation | Not specified | Not specified | Suzuki/Pfaltz |
| Macrocidin A | Williamson Etherification | 16 | Not specified | Schobert (2016)[4] |
| Macrocidin B Stereoisomer | Williamson Etherification | 18 | 2.7 | Weber et al. (2021)[2] |
| Normacrocidin Z Intermediate | Ring-Closing Metathesis | 3 | 54 | Treiber et al. (2021)[3] |
Table 2: Yields of Key Macrocyclization Steps
| Reaction | Substrate | Product | Yield (%) | Reference |
| Williamson Etherification | ω-bromo phenolate precursor | Macrocidin A precursor | 55 | Schobert (2016)[4] |
| Ring-Closing Metathesis | Diene precursor | N-Boc-protected normacrocidin Z | 66 | Treiber et al. (2021)[3] |
Experimental Protocols
Protocol 1: Macrocyclization via Intramolecular Williamson Etherification (Schobert Method)
This protocol is adapted from the synthesis of a macrocidin A precursor.
-
Preparation of the reaction setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is dried in an oven and cooled under an inert atmosphere (argon or nitrogen).
-
Addition of reagents: To the flask, add anhydrous dimethylformamide (DMF) to achieve a final substrate concentration of approximately 0.005 M. Add potassium carbonate (K2CO3, 5 equivalents) and 18-crown-6 (0.1 equivalents).
-
Heating: Heat the suspension to 100 °C with vigorous stirring.
-
Substrate addition: Dissolve the linear ω-bromo phenolate precursor (1 equivalent) in anhydrous DMF and add it dropwise to the heated suspension over a period of 8-12 hours using the dropping funnel.
-
Reaction monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts. Remove the DMF under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the macrocyclic product.
Protocol 2: Macrocyclization via Ring-Closing Metathesis (Treiber Method)
This protocol is adapted from the synthesis of an N-Boc-protected normacrocidin Z intermediate.[3]
-
Preparation of the reaction setup: A Schlenk flask is flame-dried and cooled under an inert atmosphere (argon).
-
Addition of substrate and solvent: Dissolve the diene precursor (1 equivalent) in dry, degassed dichloromethane (CH2Cl2) to a concentration of approximately 5 mM.
-
Addition of catalyst: Add the Grubbs II catalyst (10 mol%) to the solution under a positive pressure of argon.
-
Reaction conditions: Stir the reaction mixture at reflux (approximately 40 °C) for 18 hours under an inert atmosphere.
-
Reaction monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on reversed-phase silica gel (RP-18) using a gradient of acetonitrile in water with 0.1% formic acid to yield the desired macrocycle.[3]
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dual Agents: Fungal Macrocidins and Synthetic Analogues with Herbicidal and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of the Bioherbicidal Fungus Metabolite Macrocidin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (9S)-Macrocidin B and Macrocidin A for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of (9S)-Macrocidin B and Macrocidin A, focusing on their chemical properties and biological activities. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Properties
Macrocidin A and this compound are structurally related compounds. Macrocidin A is a natural product isolated from the fungus Phoma macrostoma, known for its herbicidal properties.[1][2] this compound is a stereoisomer of Macrocidin B, another related natural product. The key structural difference lies in the stereochemistry at the 9th position and the presence of an additional hydroxyl group in this compound.
| Property | Macrocidin A | This compound |
| Molecular Formula | C20H23NO5 | C20H23NO6 |
| Molecular Weight | 357.4 g/mol | 373.4 g/mol |
| Source | Natural product from Phoma macrostoma | Stereoisomer of a natural product |
Biological Activity: A Comparative Overview
The primary biological activities investigated for both compounds are their herbicidal and anti-biofilm effects.
Herbicidal Activity
Macrocidin A is a known herbicidal agent that induces bleaching and chlorotic symptoms in susceptible broadleaf plants.[1] Its mechanism of action involves the inhibition of the enzyme phytoene desaturase (PDS), a key component in the carotenoid biosynthesis pathway.[3]
Anti-biofilm Activity
Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to antibiotics. Macrocidin A and its analogue, Macracidin Z, have been shown to inhibit the formation of Staphylococcus aureus biofilms.[6][7] Notably, Macracidin Z exhibited greater activity against Staphylococcus epidermidis than S. aureus.[7]
Conversely, a stereoisomer of Macrocidin B did not show a similar inhibitory effect on Staphylococcus aureus biofilms.[4][5] This suggests that the structural elements present in Macrocidin A are crucial for its anti-biofilm properties against this pathogen.
Experimental Protocols
Detailed methodologies for assessing the herbicidal and anti-biofilm activities are crucial for reproducible research. The following are generalized protocols that can be adapted for the comparative analysis of this compound and Macrocidin A.
Herbicidal Activity Assay (Whole Plant Assay)
This protocol outlines a method for assessing the herbicidal effects of the compounds on whole plants.
Objective: To determine and compare the herbicidal efficacy of this compound and Macrocidin A.
Materials:
-
Test compounds: this compound and Macrocidin A
-
Solvent (e.g., acetone or DMSO)
-
Surfactant (e.g., Tween 20)
-
Test plant species (e.g., Arabidopsis thaliana, cress, or a target weed species)
-
Pots with sterile soil mix
-
Growth chamber or greenhouse with controlled environmental conditions
-
Spray applicator
Procedure:
-
Plant Cultivation: Grow the test plants from seeds in pots until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Compound Preparation: Prepare stock solutions of this compound and Macrocidin A in a suitable solvent. Prepare a series of dilutions to test a range of concentrations. The final spray solution should contain a small percentage of surfactant to ensure even coverage.
-
Application: Apply the test solutions to the foliage of the plants using a spray applicator, ensuring uniform coverage. Include a negative control group (sprayed with solvent and surfactant only) and a positive control group (sprayed with a known herbicide).
-
Incubation: Return the treated plants to the growth chamber or greenhouse.
-
Assessment: Observe the plants daily for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition, over a period of 7-21 days.
-
Data Analysis: At the end of the observation period, quantify the herbicidal effect. This can be done by visual scoring of plant injury, measuring plant height, or determining the fresh/dry weight of the above-ground biomass. Calculate the GR50 (the concentration that causes 50% growth reduction) or LD50 (the concentration that causes 50% mortality) for each compound.
Staphylococcus aureus Biofilm Inhibition Assay (Crystal Violet Method)
This protocol describes a common method for quantifying the inhibition of biofilm formation.
Objective: To evaluate and compare the ability of this compound and Macrocidin A to inhibit Staphylococcus aureus biofilm formation.
Materials:
-
Test compounds: this compound and Macrocidin A
-
Staphylococcus aureus strain (e.g., ATCC 25923)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Grow an overnight culture of S. aureus in TSB.
-
Inoculum Preparation: Dilute the overnight culture in fresh TSB with glucose to a standardized cell density (e.g., OD600 of 0.05).
-
Treatment: Add different concentrations of this compound and Macrocidin A to the wells of the 96-well plate. Include a positive control (bacteria without compounds) and a negative control (medium only).
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: After incubation, discard the planktonic cells and wash the wells gently with PBS to remove non-adherent bacteria.
-
Staining: Add the crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells again with PBS.
-
Destaining: Add 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
-
Data Analysis: Calculate the percentage of biofilm inhibition for each compound concentration compared to the positive control. Determine the MBIC50 (Minimum Biofilm Inhibitory Concentration) for each compound.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the herbicidal and anti-biofilm assays.
Conclusion
Based on the available data, Macrocidin A demonstrates more potent herbicidal and anti-biofilm activities compared to a synthesized stereoisomer of Macrocidin B. This suggests that the specific stereochemistry and functional groups of Macrocidin A are critical for its biological functions. Further research with this compound is necessary to provide a direct and comprehensive comparison. The provided experimental protocols offer a framework for conducting such comparative studies to elucidate the structure-activity relationships of these compounds.
References
- 1. The macrocidins: novel cyclic tetramic acids with herbicidal activity produced by Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3.5. Biofilm Inhibition Assay [bio-protocol.org]
- 5. Inhibition of Staphylococcus aureus Biofilm Formation and Virulence Factor Production by Petroselinic Acid and Other Unsaturated C18 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Comparative Anti-Biofilm Efficacy of Macrocidins: A Focus on a (9S)-Macrocidin B Stereoisomer
A detailed analysis of the anti-biofilm properties of various macrocidin compounds reveals significant variations in their ability to inhibit and disperse bacterial biofilms. Notably, a synthesized stereoisomer of macrocidin B demonstrated a lack of significant inhibitory activity against Staphylococcus aureus biofilms, in stark contrast to the pronounced effects observed with macrocidin A and, particularly, macrocidin Z.
Macrocidins, a class of polycyclic tetramic acid macrolactams originally isolated from the fungus Phoma macrostoma, have garnered interest for their herbicidal and antimicrobial properties. Recent investigations have extended to their potential as anti-biofilm agents, a critical area of research in the face of rising antimicrobial resistance. Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers protection against antibiotics and host immune responses. This guide provides a comparative overview of the anti-biofilm activities of a synthesized stereoisomer of (9S)-Macrocidin B against other key macrocidins, supported by available experimental data.
Quantitative Comparison of Anti-Biofilm Activity
The anti-biofilm efficacy of macrocidins has been primarily evaluated against Staphylococcus aureus, a pathogen notorious for its ability to form resilient biofilms. The available data indicates that while some macrocidins are potent inhibitors of biofilm formation and promoters of biofilm dispersal, the synthesized stereoisomer of macrocidin B did not exhibit similar activity. Macrocidin Z, in particular, has been identified as a more potent anti-biofilm agent compared to macrocidin A.
| Compound | Target Organism | Assay Type | Concentration | Observed Effect | Reference |
| Macrocidin B Stereoisomer | Staphylococcus aureus | Biofilm Inhibition | Not specified | No significant inhibitory effect | |
| Macrocidin Z | Staphylococcus aureus | Biofilm Inhibition | ~20 µM (7.8 µg/mL) | ~70% inhibition | |
| Macrocidin Z | Staphylococcus aureus | Biofilm Dispersion | 15.6 - 250 µg/mL | >35% dispersion | |
| Dihydromacrocidin Z | Staphylococcus aureus | Biofilm Inhibition | ~20 µM (7.8 µg/mL) | ~70% inhibition | |
| Dihydromacrocidin Z | Staphylococcus aureus | Biofilm Dispersion | 15.6 - 250 µg/mL | >35% dispersion | |
| Macrocidin A | S. aureus & S. epidermidis | Biofilm Inhibition | 8–256 mg/L | Significant inhibition of biofilm formation |
Experimental Protocols
The assessment of anti-biofilm activity typically involves two primary types of assays: biofilm inhibition and biofilm eradication/dispersal. The methodologies outlined below are based on protocols commonly used in the cited studies.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to prevent the initial formation of biofilms.
-
Bacterial Culture Preparation: A single colony of the target bacterium (e.g., Staphylococcus aureus) is inoculated into a suitable broth medium (e.g., Tryptic Soy Broth) and incubated overnight at 37°C. The culture is then diluted to a standardized cell density (e.g., 1 x 108 CFU/mL).
-
Treatment and Incubation: The diluted bacterial suspension is added to the wells of a 96-well microtiter plate. The test compounds (macrocidins) are added at various concentrations. Control wells containing untreated bacteria are also included. The plate is incubated for 24 hours at 37°C to allow for biofilm formation.
-
Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a phosphate-buffered saline (PBS) solution.
-
Staining: The remaining adherent biofilms are stained with a 0.1% crystal violet solution for 15-20 minutes.
-
Destaining and Quantification: Excess stain is washed away, and the plate is allowed to dry. The crystal violet bound to the biofilm is then solubilized with 30% acetic acid or ethanol. The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570-595 nm. The percentage of biofilm inhibition is calculated relative to the untreated control.
Biofilm Dispersion (Eradication) Assay
This assay measures the ability of a compound to break down pre-formed, mature biofilms.
-
Biofilm Formation: Biofilms are first grown in a 96-well microtiter plate for 24 hours as described in the inhibition assay, without the addition of any test compounds.
-
Treatment: After the initial 24-hour incubation, the planktonic cells are removed, and fresh medium containing various concentrations of the test macrocidins is added to the wells with the established biofilms.
-
Incubation: The plate is incubated for an additional 24 hours at 37°C.
-
Quantification: The remaining biofilm biomass is quantified using the crystal violet staining method as described above. The percentage of biofilm dispersion is determined by comparing the absorbance of the treated wells to the untreated control wells.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the anti-biofilm properties of test compounds.
Structure-Activity Relationship of Macrocidin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Macrocidins, a class of polycyclic tetramate macrolactams produced by the fungus Phoma macrostoma, have garnered significant interest for their potent herbicidal and antibiofilm activities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various macrocidin analogs, offering insights into the structural modifications that influence their biological efficacy. The information presented herein is intended to support further research and development of novel macrocidin-based compounds for applications in agriculture and medicine.
Comparative Analysis of Biological Activity
The biological activity of macrocidin analogs is profoundly influenced by structural variations in the macrocycle size, the nature of the cyclophane (para or meta), and the functional groups present. A systematic study by Schobert et al. on a series of eight synthetic analogs of macrocidin A and Z has provided valuable quantitative data on their herbicidal and antibiofilm properties.[2][3]
Key Structural Modifications and Their Impact:
-
Macrocycle Size and Rigidity: The size and flexibility of the macrocyclic ring are critical determinants of biological activity.
-
Cyclophane Isomerism: The orientation of the aromatic ring within the macrocycle (para vs. meta-cyclophane) influences the molecule's overall conformation and interaction with its biological targets.
-
Functional Groups: The presence and nature of functional groups, such as epoxides, double bonds, and hydroxyl groups, on the macrocyclic backbone play a crucial role in modulating the herbicidal and antibiofilm potency. For instance, the epoxide moiety in macrocidin A is not essential for activity, as macrocidin Z, which possesses a double bond instead, retains significant biological effects.[2]
The following table summarizes the quantitative data on the herbicidal and antibiofilm activities of key macrocidin analogs.
| Compound | Modification | Herbicidal Activity (% mortality, 100 mM) | Antibiofilm Activity (S. aureus) | Antibacterial Activity (IC50, µM) |
| Macrocidin A (1) | para-cyclophane, epoxide | Thistles: 100%, Dandelions: 88% | - | - |
| Macrocidin Z (2) | para-cyclophane, E-alkene | Thistles: 88%, Dandelions: 50% | ~70% inhibition at ~20 µM | ~100 (vs. E. coli ΔTolC) |
| Dihydromacrocidin Z (3) | para-cyclophane, saturated backbone | Thistles: 38%, Dandelions: 38% | ~70% inhibition at ~20 µM | 82 ± 15 (vs. E. coli ΔTolC) |
| Normacrocidin Z (4) | para-cyclophane, E-alkene, no Me group | High (Thistles) | - | - |
| Dibromide 9 | para-cyclophane, vicinal dibromide | - | ~70% inhibition at ~20 µM | 75 ± 15 (vs. E. coli ΔTolC) |
Data extracted from Schobert et al., 2021.[2][3] '-' indicates data not available.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Herbicidal Activity Assay
The herbicidal activity of macrocidin analogs is assessed using a whole-plant bioassay on susceptible weed species, typically Canada thistle (Cirsium arvense) and dandelion (Taraxacum officinale).
Protocol:
-
Plant Cultivation: Grow thistle and dandelion plants in pots under controlled greenhouse conditions to a suitable size for treatment.
-
Compound Formulation: Prepare solutions of the test compounds at the desired concentration (e.g., 100 mM) in an appropriate solvent system (e.g., a mixture of isopropanol and water with a surfactant like Tween 20 to ensure adhesion to the leaves).
-
Application: Apply a defined volume of the test solution evenly to the foliage of the plants. Include positive (commercial herbicide) and negative (solvent only) controls.
-
Incubation and Observation: Maintain the treated plants in the greenhouse for a period of 2 to 6 weeks.
-
Assessment: Regularly observe the plants for signs of phytotoxicity, such as chlorosis (bleaching), necrosis, and growth inhibition. The final herbicidal activity is typically expressed as the percentage of plant mortality.
Staphylococcus aureus Biofilm Inhibition Assay (Crystal Violet Method)
The ability of macrocidin analogs to inhibit the formation of Staphylococcus aureus biofilms is quantified using the crystal violet staining method.
Protocol:
-
Bacterial Culture: Grow S. aureus (e.g., strain DSM 1104) in a suitable broth medium (e.g., Tryptic Soy Broth) overnight at 37°C.
-
Biofilm Formation: Dilute the overnight culture to a standardized optical density (e.g., McFarland standard 0.001). Add the diluted bacterial suspension to the wells of a 96-well microtiter plate.
-
Compound Treatment: Add the test compounds at various concentrations to the wells containing the bacterial suspension. Include positive (known biofilm inhibitor) and negative (vehicle control) controls.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Carefully remove the planktonic bacteria by gently washing the wells with phosphate-buffered saline (PBS).
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the stained biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed. The percentage of biofilm inhibition is calculated relative to the negative control.
Visualizing the Mechanism of Action
Macrocidins exert their herbicidal effects by inhibiting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants. This inhibition leads to the accumulation of phytoene and a subsequent lack of colored carotenoids, resulting in the characteristic bleaching of the plant tissues.
Caption: Carotenoid biosynthesis pathway and the inhibitory action of macrocidin analogs on phytoene desaturase (PDS).
This guide provides a foundational understanding of the structure-activity relationships of macrocidin analogs. The presented data and experimental protocols are intended to serve as a valuable resource for the rational design and development of next-generation herbicides and antibiofilm agents. Further research into a broader range of structural modifications and a deeper understanding of their mechanisms of action will be crucial for unlocking the full potential of this promising class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual Agents: Fungal Macrocidins and Synthetic Analogues with Herbicidal and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Agents: Fungal Macrocidins and Synthetic Analogues with Herbicidal and Antibiofilm Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (9S)-Macrocidin B and Commercial Herbicides for Weed Management
For researchers and professionals in the fields of agrochemistry and drug development, the exploration of novel herbicidal compounds with unique modes of action is paramount. (9S)-Macrocidin B, a stereoisomer of the natural product Macrocidin B produced by the fungus Phoma macrostoma, represents a potential bioherbicide candidate.[1][2][3][4] This guide provides a comparative overview of this compound against established commercial herbicides, focusing on their mechanism of action, efficacy, and the experimental protocols for their evaluation.
Mechanism of Action: Inhibition of Carotenoid Biosynthesis
This compound, like other macrocidins, functions as a bleaching herbicide. Its primary mode of action is the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[5][6] Carotenoids are essential pigments that protect chlorophyll from photooxidation. By inhibiting PDS, macrocidins prevent the formation of colored carotenoids, leading to the destruction of chlorophyll and characteristic bleaching or chlorosis of the plant tissue.[5][6] This mechanism is shared by several commercial herbicides, including diflufenican and norflurazon.
Comparative Efficacy
For a qualitative comparison, studies have shown that macrocidin analogues did not achieve the same level of efficacy as the commercial PDS-inhibiting herbicide diflufenican.[7] The following table summarizes available efficacy data for macrocidin compounds and selected commercial herbicides.
| Compound | Target Weed(s) | Application Rate/Concentration | Efficacy | Source(s) |
| This compound | Broadleaf weeds | Data not available | Weaker than Macrocidin A | [1][3][4] |
| Macrocidin A | Dandelion (Taraxacum officinale) | 100 mM | 88% mortality after 3 weeks | [7] |
| Thistle (Cirsium arvense) | 100 mM | 100% mortality after 3 weeks | [7] | |
| Macrocidin Z | Dandelion (Taraxacum officinale) | 100 mM | 50% mortality after 42 days | [7] |
| Thistle (Cirsium arvense) | 100 mM | 88% mortality after 42 days | [7] | |
| Diflufenican | Dandelion, Thistle | Not specified | 100% mortality | [7] |
| Norflurazon | Broadleaf and grass weeds | Not specified | Effective pre-emergence control | [7] |
Experimental Protocols
The evaluation of herbicidal activity is typically conducted through standardized bioassays. Below is a representative protocol for a post-emergence foliar spray bioassay in a greenhouse setting, suitable for testing compounds like this compound.
Objective: To assess the post-emergence herbicidal efficacy of a test compound on target weed species.
Materials:
-
Test compound (e.g., this compound)
-
Commercial standard herbicides (e.g., Diflufenican, Norflurazon)
-
Target weed species (e.g., Taraxacum officinale, Cirsium arvense) grown in pots to the 2-4 true leaf stage
-
Solvent for test compound (e.g., acetone, ethanol)
-
Surfactant (e.g., Tween 20)
-
Pressurized spray chamber or cabinet
-
Greenhouse with controlled temperature, humidity, and photoperiod
Procedure:
-
Plant Preparation: Target weed species are cultivated from seed in a suitable potting medium under controlled greenhouse conditions until they reach the 2-4 true leaf stage.
-
Herbicide Solution Preparation: The test compound and commercial standards are dissolved in a suitable solvent and then diluted with water to achieve the desired concentrations. A surfactant is typically added to the final spray solution to ensure adequate leaf coverage.
-
Herbicide Application: Plants are treated using a calibrated laboratory spray chamber that delivers a uniform spray volume. A set of plants is left untreated or treated with a solvent-only solution to serve as a control.
-
Post-Application Care: After treatment, the plants are returned to the greenhouse and maintained under controlled conditions for the duration of the experiment.
-
Efficacy Assessment: The herbicidal effect is evaluated at regular intervals (e.g., 7, 14, and 21 days after treatment). Assessment is typically based on a visual rating scale for injury (e.g., 0% = no effect, 100% = complete plant death) and/or by measuring the reduction in plant biomass (fresh or dry weight) compared to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the carotenoid biosynthesis pathway targeted by PDS-inhibiting herbicides and a typical experimental workflow for evaluating herbicidal compounds.
References
- 1. Synthesis and Bioactivity of a Macrocidin B Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The macrocidins: novel cyclic tetramic acids with herbicidal activity produced by Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hort [journals.ashs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dual Agents: Fungal Macrocidins and Synthetic Analogues with Herbicidal and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Agents: Fungal Macrocidins and Synthetic Analogues with Herbicidal and Antibiofilm Activities [mdpi.com]
Unraveling the Action of (9S)-Macrocidin B: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purported mode of action of (9S)-Macrocidin B with alternative compounds, supported by established experimental data and detailed protocols for validation. While direct experimental validation of this compound's specific mechanisms is emerging, this document extrapolates from the well-documented activities of its close analogues, Macrocidin A and Z, to propose a likely dual mode of action: herbicidal activity via inhibition of phytoene desaturase (PDS) and potential, albeit weaker, antibiofilm capabilities.
Herbicidal Activity: Targeting Carotenoid Biosynthesis
The primary and most potent activity of the macrocidin class of compounds is their herbicidal effect, attributed to the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants. Inhibition of PDS leads to the accumulation of phytoene and a depletion of downstream carotenoids, which are essential for protecting chlorophyll from photooxidation. This ultimately results in the characteristic bleaching and death of susceptible plants.
Comparative Analysis of Herbicidal Activity
This compound has been reported to exhibit weaker herbicidal effects than its parent compound, Macrocidin A.[1] For a comprehensive evaluation, its activity can be compared against established PDS-inhibiting herbicides such as Norflurazon and Diflufenican.
| Compound | Target | IC50 (Phytoene Desaturase) | Herbicidal Effect |
| This compound (Hypothetical) | Phytoene Desaturase | - | Weaker than Macrocidin A |
| Macrocidin A | Phytoene Desaturase | Potent | Strong bleaching and plant death |
| Norflurazon | Phytoene Desaturase | Potent | Strong bleaching and plant death[2][3] |
| Diflufenican | Phytoene Desaturase | Potent | Strong bleaching and plant death[4][5] |
Experimental Validation of Herbicidal Activity and PDS Inhibition
1. Whole Plant Herbicidal Assay:
-
Objective: To assess the in-vivo herbicidal efficacy of this compound.
-
Protocol:
-
Grow susceptible plant species (e.g., Arabidopsis thaliana, lettuce, or specific weed species) in a controlled environment.
-
Apply this compound at various concentrations as a foliar spray or via soil drenching.
-
Include positive controls (Macrocidin A, Norflurazon) and a negative control (vehicle solution).
-
Observe and score plants for signs of bleaching, growth inhibition, and mortality over a period of 7-21 days.
-
Determine the concentration required for 50% growth inhibition (GR50).
-
2. Phytoene Desaturase (PDS) Inhibition Assay (Cell-Free):
-
Objective: To directly measure the inhibitory effect of this compound on PDS enzyme activity.
-
Protocol:
-
Isolate active PDS enzyme from a suitable source, such as recombinant E. coli expressing the PDS gene.
-
Prepare a reaction mixture containing the PDS enzyme, its substrate phytoene, and necessary cofactors.
-
Add varying concentrations of this compound, comparator inhibitors, and a control.
-
Incubate the reaction and then stop it.
-
Extract the carotenoids and analyze the conversion of phytoene to ζ-carotene using HPLC.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Antibiofilm Activity: A Secondary Consideration
While the primary mode of action for macrocidins is herbicidal, some analogues, notably Macrocidin Z, have demonstrated significant activity against biofilm formation by the bacterium Staphylococcus aureus.[6] Biofilms are communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances, which protect them from antibiotics and the host immune system. A stereoisomer of Macrocidin B was found to have no significant inhibitory effect on S. aureus biofilms, suggesting that this compound is likely a weak antibiofilm agent.[7]
Comparative Analysis of Antibiofilm Activity
The potential antibiofilm activity of this compound can be benchmarked against Macrocidin Z and the clinically relevant antibiotic, Vancomycin, which is known to have limited efficacy against established biofilms.[8][9]
| Compound | Target Organism | MBIC50 (Minimum Biofilm Inhibitory Concentration) |
| This compound (Hypothetical) | Staphylococcus aureus | High / Ineffective |
| Macrocidin Z | Staphylococcus aureus | Moderate |
| Vancomycin | Staphylococcus aureus | High / Limited effect on mature biofilms |
Experimental Validation of Antibiofilm Activity
Crystal Violet Biofilm Assay:
-
Objective: To quantify the effect of this compound on S. aureus biofilm formation.
-
Protocol:
-
Grow an overnight culture of S. aureus.
-
Dilute the bacterial culture in a suitable growth medium and dispense into the wells of a 96-well microtiter plate.
-
Add various concentrations of this compound, positive control (Macrocidin Z), negative control (Vancomycin), and a vehicle control.
-
Incubate the plate for 24-48 hours to allow for biofilm formation.
-
Wash the wells to remove planktonic bacteria.
-
Stain the adherent biofilms with crystal violet.
-
Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
A reduction in absorbance indicates inhibition of biofilm formation.
-
Conclusion
Based on the analysis of its close analogues, the primary mode of action of this compound is likely the inhibition of phytoene desaturase, resulting in herbicidal activity, albeit weaker than that of Macrocidin A. Its potential as an antibiofilm agent appears to be limited. The experimental protocols detailed in this guide provide a robust framework for the comprehensive validation of these proposed mechanisms of action and for comparing the efficacy of this compound against other relevant compounds. This information is crucial for guiding further research and development efforts for this class of molecules.
References
- 1. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Norflurazon | C12H9ClF3N3O | CID 33775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diflufenican, Herbicide, Diflufenican suppliers [agchemaccess.com]
- 5. Diflufenican - Wikipedia [en.wikipedia.org]
- 6. Antibacterial, Antibiofilm, and Antioxidant Activity of 15 Different Plant-Based Natural Compounds in Comparison with C… [ouci.dntb.gov.ua]
- 7. Exploring the Efficacy of Diflufenican Herbicide in Weed Management Strategies and Crop Protection [cnagrochem.com]
- 8. Frontiers | Differential Activity of the Combination of Vancomycin and Amikacin on Planktonic vs. Biofilm-Growing Staphylococcus aureus Bacteria in a Hollow Fiber Infection Model [frontiersin.org]
- 9. media.neliti.com [media.neliti.com]
A Comparative Analysis of Macrocidins and Phytoene Desaturase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of macrocidins and traditional phytoene desaturase (PDS) inhibitors, offering insights into their mechanisms of action, performance data from various studies, and the experimental protocols used to evaluate them. This objective comparison is intended to support research and development efforts in the fields of herbicide and antimicrobial discovery.
Introduction
Macrocidins are a class of bioherbicidal compounds produced by the fungus Phoma macrostoma.[1][2] They are known to induce chlorosis in susceptible plant species. Phytoene desaturase (PDS) inhibitors are a well-established class of synthetic herbicides that act on the carotenoid biosynthesis pathway. While both macrocidins and PDS inhibitors can lead to a similar bleaching phenotype in plants, their underlying mechanisms and breadth of activity may differ. This guide explores these differences and similarities to provide a comprehensive overview for the scientific community.
Mechanism of Action
Macrocidins: A Multi-faceted Approach
Macrocidins exhibit a complex mode of action that appears to involve multiple targets within the plant cell. The primary and most cited mechanism is the inhibition of the carotenoid biosynthesis pathway. Specifically, macrocidin A has been found to interfere with phytoene synthase and phytoene desaturase (PDS).[1][3][4] This inhibition leads to the accumulation of phytoene and a subsequent reduction in carotenoid levels, resulting in photooxidative damage and a characteristic bleaching of the plant tissues.[5]
Interestingly, research suggests that macrocidins may possess additional modes of action beyond PDS inhibition. One hypothesis is that macrocidins can chelate metal cations like iron and magnesium.[1] This could disrupt the function of various enzymes that require these metals as cofactors, potentially explaining some of the observed phytotoxic effects that occur more rapidly than PDS inhibition alone.[1]
Furthermore, some macrocidin analogues have demonstrated significant activity in inhibiting and dispersing bacterial biofilms, particularly of Staphylococcus aureus, suggesting a broader biological activity spectrum that extends beyond herbicidal effects.[3]
Phytoene Desaturase Inhibitors: A Targeted Approach
Conventional PDS inhibitors, such as norflurazon, fluridone, and diflufenican, have a more targeted mechanism of action.[6] They specifically bind to the phytoene desaturase enzyme, blocking its catalytic activity.[7][8] This inhibition is often competitive with the PDS cofactor, plastoquinone.[9] By blocking PDS, these herbicides prevent the conversion of phytoene to ζ-carotene, the next step in the carotenoid biosynthesis pathway.[10][11] The resulting accumulation of phytoene and depletion of colored carotenoids leaves chlorophyll unprotected from photooxidation, leading to the characteristic bleaching symptoms and eventual plant death.[12]
Quantitative Performance Data
Direct comparative studies under identical conditions are limited. The following tables summarize available data from various sources to provide a performance overview.
Table 1: Phytoene Desaturase Inhibition
| Compound | Target Organism/Enzyme Source | IC50 (µM) | Reference |
| Norflurazon | Gentiana lutea PDS | Not explicitly stated, but competitive inhibition shown | [9] |
| Norflurazon | Escherichia coli expressed PDS | 0.12 | [13] |
| Macrocidin A | Not Available | Not Available | - |
Table 2: Herbicidal Activity
| Compound | Target Weed | Application Rate | Efficacy | Reference |
| Macrocidin A | Dandelions (Taraxacum officinale) | 100 mM | 88% mortality | [4] |
| Macrocidin A | Thistles (Cirsium arvense) | 100 mM | 100% mortality | [4] |
| Norflurazon | Various grasses and broadleaf weeds | Up to 3.9 lbs/acre | Pre-emergent control | [12] |
| Diflufenican | Various broadleaf weeds | Not specified | Effective control | [6] |
Note: Herbicidal efficacy data is highly dependent on experimental conditions (e.g., plant growth stage, application method). The data presented is for illustrative purposes and not a direct comparison.
Table 3: Antibiofilm Activity
| Compound | Target Microorganism | Concentration | Biofilm Inhibition/Dispersion | Reference |
| Macrocidin Z | Staphylococcus aureus | ~20 µM | ~70% inhibition | [3] |
| Dihydromacrocidin Z | Staphylococcus aureus | ~20 µM | ~70% inhibition | [3] |
| Norflurazon | Not typically evaluated for antibiofilm activity | Not Applicable | Not Applicable | - |
Experimental Protocols
Phytoene Desaturase (PDS) Inhibition Assay (In Vitro)
This protocol outlines a general method for determining the in vitro inhibition of PDS.
Methodology:
-
Enzyme Preparation: A cell-free extract containing active PDS is prepared, often from E. coli transformed to express the PDS gene.
-
Substrate Preparation: Phytoene is required as the substrate. This can be produced using another engineered E. coli strain.
-
Incubation: The PDS enzyme preparation is incubated with phytoene, necessary cofactors (like a quinone), and varying concentrations of the test inhibitor (e.g., macrocidin or a PDS inhibitor).
-
Extraction: After incubation, the carotenoids (including any unreacted phytoene and the product, ζ-carotene) are extracted from the reaction mixture using an organic solvent.
-
Analysis: The extracted carotenoids are separated and quantified using High-Performance Liquid Chromatography (HPLC).[14][15]
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of PDS activity is calculated to determine the IC50 value.
Whole-Plant Herbicidal Activity Assay
This protocol describes a common method for assessing the herbicidal efficacy of compounds on whole plants.
Methodology:
-
Plant Growth: Seeds of the target weed species are germinated and grown in pots under controlled greenhouse conditions to a specific growth stage.
-
Herbicide Application: The test compounds are formulated in an appropriate solvent and applied to the plants. This can be done as a foliar spray or a soil drench. A range of concentrations is typically used to determine a dose-response curve.
-
Incubation: The treated plants are returned to the greenhouse and observed over a period of several days to weeks.
-
Assessment: Herbicidal injury is assessed visually (e.g., chlorosis, necrosis, stunting) and/or by measuring plant biomass (fresh or dry weight).
-
Data Analysis: The data is used to calculate parameters such as the GR50 (the concentration required to reduce plant growth by 50%) or the percentage of mortality at a given concentration.
Biofilm Inhibition Assay (Crystal Violet Method)
This protocol details a widely used method for quantifying biofilm formation and its inhibition.
Methodology:
-
Inoculation and Treatment: A bacterial suspension is added to the wells of a microtiter plate. The test compounds are then added at various concentrations.
-
Incubation: The plate is incubated to allow for bacterial growth and biofilm formation.
-
Washing: The planktonic (free-floating) bacteria are removed by washing the wells.
-
Staining: The remaining biofilm is stained with a crystal violet solution.
-
Washing: Excess crystal violet is washed away.
-
Solubilization: The crystal violet that has stained the biofilm is solubilized with a solvent (e.g., ethanol or acetic acid).
-
Quantification: The amount of solubilized crystal violet, which is proportional to the amount of biofilm, is quantified by measuring the absorbance at a specific wavelength (typically around 570-595 nm).
-
Calculation: The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to that of the untreated control wells.
Conclusion
Macrocidins and phytoene desaturase inhibitors represent two distinct approaches to weed control through the disruption of carotenoid biosynthesis. While PDS inhibitors are characterized by a highly specific mode of action, macrocidins appear to have a more complex, multi-target mechanism that includes PDS inhibition and potentially metal chelation. This multi-target nature could be advantageous in mitigating the development of herbicide resistance. Furthermore, the demonstrated antibiofilm activity of macrocidin analogues opens up possibilities for their application beyond agriculture.
For researchers and drug development professionals, the choice between pursuing macrocidin-based or traditional PDS inhibitor-based strategies will depend on the desired spectrum of activity, the target organisms, and the importance of a multi-target approach to combat resistance. Further research, particularly direct comparative studies on PDS inhibition and whole-plant efficacy under standardized conditions, is warranted to fully elucidate the relative advantages of each class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dual Agents: Fungal Macrocidins and Synthetic Analogues with Herbicidal and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. Bleaching herbicide norflurazon inhibits phytoene desaturase by competition with the cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of Phytoene Desaturase Provides Insights into Herbicide Binding and Reaction Mechanisms Involved in Carotene Desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wsdot.wa.gov [wsdot.wa.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Herbicidal Efficacy of (9S)-Macrocidin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the herbicidal properties of (9S)-Macrocidin B, a stereoisomer of the natural product Macrocidin B, which is produced by the fungus Phoma macrostoma. The information presented herein is intended to support research and development efforts in the field of novel herbicides. This document summarizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to offer an objective comparison with related compounds.
Herbicidal Performance: A Comparative Summary
This compound has been synthesized and evaluated for its herbicidal activity, demonstrating a lower efficacy compared to its related compound, Macrocidin A.[1][2] While specific quantitative data for the herbicidal effects of this compound on various plant species is not extensively detailed in publicly available literature, the existing research provides a qualitative comparison and valuable data on the more active analogue, Macrocidin A.
The herbicidal action of macrocidins stems from their ability to inhibit carotenoid biosynthesis, a critical process for plant survival.[3][4][5] This inhibition leads to the characteristic bleaching or chlorosis of plant tissues. The primary molecular target of macrocidins is the enzyme phytoene desaturase (PDS).[4]
The following table summarizes the herbicidal activity of Macrocidin A and other analogues against dandelion (Taraxacum officinale) and thistle (Cirsium arvense), providing a benchmark for the expected performance of this compound.
| Compound | Target Species | Concentration (mM) | Observation Period | Result |
| Macrocidin A | Dandelion (Taraxacum officinale) | 100 | 3 weeks | 88% mortality |
| Macrocidin A | Thistle (Cirsium arvense) | 100 | 3 weeks | 100% mortality |
| Macrocidin Z | Dandelion (Taraxacum officinale) | 100 | 42 days | 50% mortality |
| Macrocidin Z | Thistle (Cirsium arvense) | 100 | 42 days | 88% mortality |
| Dihydromacrocidin Z | Dandelion (Taraxacum officinale) | Not Specified | Not Specified | 38% mortality |
| Dihydromacrocidin Z | Thistle (Cirsium arvense) | Not Specified | Not Specified | 38% mortality |
| Normacrocidin Z | Dandelion (Taraxacum officinale) | 150 | 35 days | 0% mortality |
| Normacrocidin Z | Thistle (Cirsium arvense) | 150 | 35 days | 63% mortality |
| This compound | Not Specified | Not Specified | Not Specified | Weaker herbicidal effect than Macrocidin A [1][2] |
| Diflufenican (Commercial Herbicide) | Dandelion & Thistle | Not Specified | Not Specified | 100% mortality |
Mechanism of Action: Inhibition of Carotenoid Biosynthesis
Macrocidins, including by extension this compound, exert their herbicidal effects by disrupting the carotenoid biosynthesis pathway in susceptible plants. This pathway is essential for protecting chlorophyll from photo-oxidation and for harvesting light for photosynthesis. The key enzyme inhibited by macrocidins is Phytoene Desaturase (PDS), which catalyzes a critical step in the conversion of phytoene to colored carotenoids.
Caption: Inhibition of Phytoene Desaturase (PDS) by this compound in the carotenoid biosynthesis pathway.
Experimental Protocols
The evaluation of herbicidal activity for macrocidin compounds typically involves whole-plant bioassays conducted under controlled greenhouse conditions. The following is a generalized protocol based on methodologies reported in the literature for testing macrocidin analogues.[5][6]
1. Plant Cultivation:
-
Seeds of the target weed species (e.g., dandelion and thistle) are sown in pots containing a suitable greenhouse soil mix.
-
Plants are grown under controlled temperature, humidity, and photoperiod conditions until they reach a specific growth stage (e.g., 2-4 true leaves).
2. Preparation of Test Solutions:
-
This compound and other test compounds are dissolved in an appropriate solvent system, such as a mixture of isopropanol and water, often with the addition of a surfactant (e.g., Tween 20) to ensure proper adhesion to the plant foliage.
-
A range of concentrations is prepared to determine dose-dependent effects.
3. Herbicide Application:
-
The test solutions are applied to the plants as a foliar spray, ensuring uniform coverage.
-
A control group of plants is treated with the solvent system alone.
-
A positive control using a commercial herbicide with a known mode of action (e.g., diflufenican) is typically included for comparison.
4. Assessment of Herbicidal Effects:
-
Plants are monitored over a period of several weeks (e.g., 2 to 6 weeks).
-
Herbicidal effects are assessed visually and quantitatively. Visual assessments include scoring for bleaching (chlorosis), withering, and necrosis.
-
Quantitative assessment involves determining the percentage of plant mortality at the end of the observation period.
5. Data Analysis:
-
The mortality rates or injury scores for each treatment group are compared to the control groups.
-
Statistical analysis is performed to determine the significance of the observed effects.
Caption: A generalized workflow for conducting whole-plant herbicidal bioassays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Bioactivity of a Macrocidin B Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dual Agents: Fungal Macrocidins and Synthetic Analogues with Herbicidal and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of the Anti-Biofilm Spectrum of (9S)-Macrocidin B and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-biofilm capabilities of the synthetic stereoisomer (9S)-Macrocidin B against its natural counterparts, Macrocidin A and Z, and other established anti-biofilm agents. While initial interest in macrocidins stems from their potent herbicidal and antibiotic properties, this guide focuses on their efficacy in preventing and eradicating microbial biofilms, a critical aspect of antimicrobial drug development.
Contrary to expectations for the macrocidin class, the synthesized this compound stereoisomer has demonstrated a lack of significant inhibitory effect on the biofilms of Staphylococcus aureus. This finding underscores the pivotal role of stereochemistry in the biological activity of macrocidin compounds and highlights the importance of nuanced structural analysis in drug discovery.
This document serves to objectively compare the performance of this compound with active macrocidins and conventional antimicrobial agents, supported by available experimental data. Detailed methodologies for key anti-biofilm assays are provided to facilitate reproducible research in this area.
Comparative Anti-Biofilm Activity
The following table summarizes the anti-biofilm activity of this compound, its active analogs, and selected conventional antimicrobial agents against common biofilm-forming pathogens. The data is presented as Minimum Biofilm Inhibitory Concentration (MBIC), the lowest concentration to prevent biofilm formation, and Minimum Biofilm Eradication Concentration (MBEC), the lowest concentration to destroy a pre-formed biofilm.
| Compound | Target Organism | Biofilm Inhibition (MBIC₅₀/₉₀ in µg/mL) | Biofilm Eradication (MBEC₅₀/₉₀ in µg/mL) | Biofilm Inhibition (%) |
| This compound | Staphylococcus aureus | No significant inhibitory effect reported[1] | Not reported | Not applicable |
| Macrocidin A | Staphylococcus aureus | MBIC₅₀: >256, MBIC₉₀: >256 | MBEC₅₀: >256, MBEC₉₀: >256 | - |
| Macrocidin Z | Staphylococcus aureus | MBIC₅₀: 256, MBIC₉₀: 256 | MBEC₅₀: >256, MBEC₉₀: >256 | ~70% at 7.8 µg/mL |
| Macrocidin Z | Staphylococcus epidermidis | MIC₅₀: 128, MIC₉₀: 128 | Not reported | - |
| Ciprofloxacin | Staphylococcus aureus | MIC: 0.5 | MBC: 2 | - |
| Vancomycin | Staphylococcus aureus | - | MBEC: 1 to >8000 (strain and condition dependent)[2] | - |
| Vancomycin | Pseudomonas aeruginosa | Not effective | Not effective | - |
| Amphotericin B | Candida albicans | MBIC < 10 for 65% of isolates[3] | - | - |
Experimental Protocols
Accurate and reproducible assessment of anti-biofilm activity is crucial for the evaluation of novel compounds. Below are detailed protocols for two standard assays used to quantify biofilm inhibition and eradication.
Protocol 1: Biofilm Formation Inhibition Assay (MBIC Determination)
This assay, often utilizing crystal violet staining, quantifies the ability of a compound to prevent the initial formation of a biofilm.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial or fungal cultures
-
Appropriate growth medium (e.g., Tryptic Soy Broth with 0.5% glucose for S. aureus)
-
Test compound stock solutions
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow microbial cultures overnight. Dilute the culture in fresh growth medium to a standardized concentration (e.g., 1 x 10⁶ CFU/mL).
-
Plate Preparation: Add 100 µL of the microbial suspension to each well of a 96-well plate.
-
Compound Addition: Add 100 µL of the test compound at various concentrations (typically a 2-fold serial dilution) to the wells. Include a positive control (a known anti-biofilm agent) and a negative control (no compound).
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 24-48 hours) without agitation.
-
Washing: Gently discard the planktonic cells and wash the wells twice with PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 590 nm using a microplate reader. The MBIC is the lowest concentration of the compound that results in a significant reduction in absorbance compared to the negative control.
Protocol 2: Biofilm Eradication Assay (MBEC Determination)
This assay determines the concentration of a compound required to kill or detach cells in a pre-formed biofilm.
Materials:
-
MBEC assay device (e.g., Calgary Biofilm Device) or standard 96-well plates
-
Bacterial or fungal cultures
-
Appropriate growth medium
-
Test compound stock solutions
-
Recovery medium
-
Plate sonicator (optional)
-
Microplate reader or materials for colony-forming unit (CFU) counting
Procedure:
-
Biofilm Formation: Grow biofilms on the pegs of an MBEC device or in the wells of a 96-well plate for 24-48 hours as described in the inhibition assay (without the addition of the test compound).
-
Washing: Gently rinse the pegs or wells with PBS to remove planktonic cells.
-
Compound Exposure: Place the pegs into a new 96-well plate containing various concentrations of the test compound or add the compound solutions to the wells with pre-formed biofilms.
-
Incubation: Incubate for a defined period (e.g., 24 hours) to allow the compound to act on the biofilm.
-
Recovery:
-
Transfer the pegs to a new plate containing recovery medium.
-
Alternatively, remove the compound solution from the wells and add fresh recovery medium.
-
-
Dislodgement: Sonicate the plate to detach the biofilm from the pegs or well surfaces.
-
Quantification: Determine the viability of the detached cells by measuring absorbance (e.g., using a metabolic dye like resazurin) or by plating serial dilutions for CFU counting. The MBEC is the lowest concentration of the compound that results in a significant reduction in viable cells compared to the untreated control.
Signaling Pathways in Biofilm Formation
Understanding the molecular mechanisms of biofilm formation is essential for developing targeted anti-biofilm strategies. In Staphylococcus aureus, two key signaling pathways are the accessory gene regulator (agr) quorum-sensing system and the icaADBC operon , which is responsible for the synthesis of the polysaccharide intercellular adhesin (PIA).
The agr system is a cell-density dependent regulatory system that controls the expression of a wide range of virulence factors. While its role in biofilm formation can be complex and dependent on environmental conditions, it is known to influence biofilm structuring and dispersal.
The icaADBC operon is directly involved in the production of PIA, a major component of the staphylococcal biofilm matrix. The expression of this operon is tightly regulated by various factors, including the repressor IcaR.
Caption: Regulation of biofilm formation in S. aureus by the agr quorum-sensing system and the ica operon.
Experimental Workflow for Anti-Biofilm Compound Screening
The process of screening compounds for anti-biofilm activity typically follows a structured workflow, from initial high-throughput screening to more detailed characterization of promising candidates.
Caption: A typical workflow for the screening and identification of novel anti-biofilm compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of biofilm growth age, media, antibiotic concentration and exposure time on Staphylococcus aureus and Pseudomonas aeruginosa biofilm removal in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biofilm Formation and Susceptibility to Amphotericin B and Fluconazole in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (9S)-Macrocidin B: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[5][6] The following general precautions should always be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle (9S)-Macrocidin B in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contamination: Prevent the substance from coming into contact with skin, eyes, or clothing. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including stock solutions, used media, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, as hazardous chemical waste.[5][7]
-
Do not mix this compound waste with other waste streams, such as non-hazardous trash, sharps, or radioactive waste, unless explicitly permitted by your institution's EHS guidelines.[5][7]
-
-
Containment:
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[5][8] The original container, if empty and in good condition, is an excellent choice for waste collection.[7] Ensure the container is clearly marked as "Hazardous Waste."
-
Solid Waste: Place contaminated solid waste, such as gloves, paper towels, and plasticware, in a designated, clearly labeled hazardous waste bag or container.[9]
-
Sharps: Any chemically contaminated sharps (e.g., needles, razor blades) must be disposed of in a puncture-resistant sharps container that is specifically labeled for chemically contaminated sharps.[9]
-
-
Labeling:
-
Storage:
-
Store hazardous waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[6]
-
Ensure containers are kept closed except when adding waste.[5]
-
Segregate containers of incompatible waste to prevent dangerous reactions.[6]
-
-
Disposal:
-
Do not dispose of this compound down the sink or in the regular trash.[5][6] Due to its antibiotic properties, drain disposal could have adverse environmental effects.[1][10]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste vendor.[5][6]
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key disposal parameters based on general laboratory hazardous waste guidelines.
| Parameter | Guideline | Source |
| Waste Container Filling | Do not overfill; leave adequate headspace (approx. 10%). | General Best Practice |
| Satellite Accumulation Area (SAA) Limit | Typically, no more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste may be accumulated. | EPA Regulation (40 CFR 262.15) |
| Waste Pickup Request | Request pickup when the container is full or approaching the SAA time limit (e.g., 180 days). | [7] |
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not included. Researchers should refer to their specific research protocols for methodologies related to its application.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for the disposal of this compound contaminated materials.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. The macrocidins: novel cyclic tetramic acids with herbicidal activity produced by Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioactivity of a Macrocidin B Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual Agents: Fungal Macrocidins and Synthetic Analogues with Herbicidal and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. policies.dartmouth.edu [policies.dartmouth.edu]
- 6. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
- 9. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 10. su.se [su.se]
Personal protective equipment for handling (9S)-Macrocidin B
Essential Safety and Handling Guide for (9S)-Macrocidin B
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established safety protocols for handling potent, uncharacterized bioactive compounds.
Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a bioactive fungal metabolite necessitates handling with caution.[1][2][3] Potential hazards are inferred from safety data for similar chemical classes. Researchers should assume the compound is harmful if swallowed, inhaled, or absorbed through the skin, and may cause severe skin and eye damage.[4][5]
Assumed Hazard Statements:
-
H302 + H332: Harmful if swallowed or inhaled.[4]
-
H410: Very toxic to aquatic life with long-lasting effects.[6][7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact.[8] The selection of appropriate PPE is a critical process based on the identification of potential hazards.[8]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | ANSI Z87-rated safety goggles.[9] A face shield should be used in conjunction with goggles when there is a risk of splashes or aerosolization.[9] | Protects against splashes and aerosols, preventing severe eye damage.[4][5] |
| Hand Protection | Disposable nitrile gloves (minimum 4 mil thickness).[9] For prolonged contact or handling larger quantities, double-gloving or using thicker, chemical-resistant gloves is recommended. | Provides a barrier against skin absorption.[4][9] Nitrile offers good resistance to a range of chemicals. |
| Body Protection | Flame-resistant laboratory coat worn over personal clothing.[9] All exposed skin should be covered. | Prevents contact with skin and protects from potential flammability hazards.[4] |
| Respiratory Protection | A NIOSH-approved respirator is required if handling the compound as a powder or if there is a risk of aerosol generation. Work should be conducted in a certified chemical fume hood. | Minimizes the risk of inhaling harmful airborne particles or vapors.[4][10] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risk.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is readily available and inspected for integrity before use.
-
Have an emergency spill kit and eyewash station accessible.
-
-
Handling:
-
Post-Handling:
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.
-
Chemical Waste: All quantities of this compound, whether in pure form or in solution, must be disposed of as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with the compound, including pipette tips, gloves, bench paper, and empty containers, must be collected in a designated, sealed hazardous waste container.[4]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a description of the contents.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge the product into drains, as it may be toxic to aquatic life.[4][6]
Workflow for Handling this compound
The following diagram illustrates the procedural flow for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Bioactivity of a Macrocidin B Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lgcstandards.com [lgcstandards.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tapazol.co.il [tapazol.co.il]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. osha.gov [osha.gov]
- 9. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 10. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
